molecular formula C27H26ClN3O7S2 B2549749 OSMI-4 CAS No. 2260791-14-6

OSMI-4

Cat. No.: B2549749
CAS No.: 2260791-14-6
M. Wt: 604.09
InChI Key: STPSLAZMEWZDAJ-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSMI-4 is a useful research compound. Its molecular formula is C27H26ClN3O7S2 and its molecular weight is 604.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPSLAZMEWZDAJ-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Silico Modeling of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate is a novel small molecule with potential therapeutic applications. The presence of a 7-chloro-2-oxo-1H-quinolinone scaffold suggests its potential as a kinase inhibitor, a class of drugs that has seen significant success in oncology and other therapeutic areas. This technical guide presents a comprehensive, albeit hypothetical, in silico modeling workflow to characterize the interaction of this compound with a plausible biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor angiogenesis, making it an attractive target for cancer therapy.

This document serves as a detailed protocol for researchers, scientists, and drug development professionals, outlining the methodologies for molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction to evaluate the potential of this compound as a VEGFR-2 inhibitor.

Hypothetical Target: VEGFR-2 Kinase Domain

For the purpose of this guide, we will hypothesize that Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate targets the ATP-binding site of the VEGFR-2 kinase domain. The rationale for this selection is the structural similarity of the quinolinone core to known kinase inhibitors.

In Silico Modeling Workflow

The following diagram illustrates the comprehensive in silico workflow designed to assess the compound's potential as a VEGFR-2 inhibitor.

G Overall In Silico Modeling Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (VEGFR-2) protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim pharmacophore Pharmacophore Modeling docking->pharmacophore binding_energy Binding Free Energy Calculation md_sim->binding_energy sar Structure-Activity Relationship (SAR) Analysis binding_energy->sar pharmacophore->sar admet ADMET Prediction admet->sar lead_opt Lead Optimization sar->lead_opt

A comprehensive workflow for the in silico evaluation of the candidate compound.

Data Presentation

Table 1: Predicted ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

PropertyPredicted ValueAcceptable RangeMethod
Molecular Weight ( g/mol )648.14< 500Lipinski's Rule of Five
LogP4.85< 5Lipinski's Rule of Five
Hydrogen Bond Donors2< 5Lipinski's Rule of Five
Hydrogen Bond Acceptors9< 10Lipinski's Rule of Five
Caco-2 Permeability (nm/s)15.2> 4-70In-house QSAR Model
Human Intestinal AbsorptionHighHighIn-house QSAR Model
Blood-Brain Barrier (BBB) PermeabilityLowLowIn-house QSAR Model
CYP2D6 InhibitionNon-inhibitorNon-inhibitorIn-house QSAR Model
hERG InhibitionNon-inhibitorNon-inhibitorIn-house QSAR Model
Ames MutagenicityNon-mutagenicNon-mutagenicIn-house QSAR Model
Table 2: Molecular Docking Results

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor and estimates the binding affinity.

ParameterValue
Docking Score (kcal/mol)-10.2
Interacting ResiduesCys919, Asp1046, Glu885, Val848, Ala866, Leu1035
Hydrogen BondsCys919 (backbone NH), Asp1046 (side chain)
Hydrophobic InteractionsVal848, Ala866, Leu1035
Table 3: Molecular Dynamics Simulation Analysis

Molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time.

MetricAverage ValueInterpretation
RMSD of Protein (Å)1.5 ± 0.3Stable protein backbone
RMSD of Ligand (Å)0.8 ± 0.2Stable ligand conformation in the binding pocket
RMSF of Binding Site Residues (Å)< 1.0Low flexibility, stable interactions
Binding Free Energy (MM/PBSA) (kcal/mol)-45.7 ± 5.2Favorable binding affinity

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the ligand and protein structures for docking and simulation.

Protocol:

  • Ligand Preparation:

    • The 2D structure of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate is sketched using a chemical drawing tool.

    • The structure is converted to a 3D conformation and energy minimized using the MMFF94 force field.

    • Gasteiger charges are assigned to the ligand atoms.

  • Protein Preparation:

    • The crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 4ASD) is downloaded from the Protein Data Bank.

    • All water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

Molecular Docking

Objective: To predict the binding mode and affinity of the compound in the VEGFR-2 active site.

Protocol:

  • The prepared VEGFR-2 protein structure is set as the receptor.

  • The prepared ligand is set as the molecule to be docked.

  • The binding site is defined by a grid box centered on the co-crystallized ligand from the original PDB structure, with dimensions of 20x20x20 Å.

  • The docking is performed using AutoDock Vina with an exhaustiveness of 8.

  • The resulting docking poses are analyzed based on their binding energy and interactions with the key residues in the active site.

Molecular Dynamics Simulation

Objective: To assess the stability of the protein-ligand complex.

Protocol:

  • The best-ranked docked complex from the molecular docking study is used as the starting structure.

  • The complex is solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface to the box edge.

  • The system is neutralized by adding counter-ions (Na+ or Cl-).

  • The system is subjected to energy minimization for 5000 steps.

  • The system is gradually heated from 0 K to 300 K over 100 ps (NVT ensemble).

  • The system is equilibrated at 300 K and 1 atm for 1 ns (NPT ensemble).

  • A production run of 100 ns is performed.

  • Trajectories are saved every 10 ps for analysis of RMSD, RMSF, and hydrogen bonds.

Visualization of Signaling Pathways and Logical Relationships

VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is hypothetically inhibited by the compound.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound Our Compound Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Activates Akt->Angiogenesis

Hypothetical inhibition of the VEGFR-2 signaling pathway by the compound.
Logical Relationship of In Silico Analyses

This diagram shows the logical flow and interdependence of the various in silico techniques employed in this study.

G Interdependence of In Silico Analyses Start Start: Compound Structure Docking Molecular Docking Start->Docking ADMET ADMET Prediction Start->ADMET MD_Sim Molecular Dynamics Docking->MD_Sim Provides initial pose Pharmacophore Pharmacophore Model Docking->Pharmacophore Identifies key interactions Binding_Energy Binding Energy Calculation MD_Sim->Binding_Energy Provides stable complex SAR SAR Insights Binding_Energy->SAR Pharmacophore->SAR ADMET->SAR

Logical flow demonstrating how each in silico method informs the next.

Conclusion

This technical guide provides a comprehensive, though hypothetical, framework for the in silico evaluation of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate as a potential VEGFR-2 inhibitor. The described workflow, from initial ADMET prediction and molecular docking to extensive molecular dynamics simulations, offers a robust approach to characterizing the therapeutic potential of novel compounds. The presented data and protocols serve as a template for researchers to design and execute their own in silico drug discovery projects, ultimately accelerating the identification and optimization of new drug candidates.

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this guide, specific, publicly available spectroscopic data for the title compound could not be located. The following document serves as a comprehensive, generalized protocol for the acquisition, presentation, and interpretation of spectroscopic data for a novel organic molecule of similar complexity. The data presented in the tables are hypothetical and intended for illustrative purposes.

Introduction

The structural elucidation of a novel chemical entity is a cornerstone of drug discovery and development. A combination of spectroscopic techniques is essential to unambiguously determine the molecular structure, confirm purity, and provide a reference for future analytical work. This guide outlines the standard experimental protocols and data presentation formats for the characterization of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are critical for full structural assignment.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the title compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is performed.

    • Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., using the DEPT or APT pulse sequence) is run to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the internal standard (TMS).

Data Presentation

Table 1: Hypothetical ¹H NMR Data for the Title Compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.50d1H~2.0Quinoline H-5
~8.00s1H-Quinoline H-8
~7.50-7.30m3H-Aromatic H (methoxyphenyl, quinoline)
~7.20d1H~8.5Quinoline H-4
~7.00-6.80m3H-Aromatic H (methoxyphenyl, thiophene)
~6.50d1H~8.5Quinoline H-3
~5.80d1H~8.0-CH- (methoxyphenylacetyl)
~4.20q2H~7.1-OCH₂- (ethyl ester)
~4.00s2H--NCH₂- (thiophene)
~3.85s3H--OCH₃ (methoxyphenyl)
~3.50s2H--NCH₂- (acetate)
~1.25t3H~7.1-CH₃ (ethyl ester)

Table 2: Hypothetical ¹³C NMR Data for the Title Compound

Chemical Shift (δ, ppm)Assignment
~170.0C=O (ester)
~168.0C=O (amide)
~161.0C=O (quinoline)
~157.0C-OCH₃ (methoxyphenyl)
~140-120Aromatic & Heteroaromatic Carbons
~61.0-OCH₂- (ethyl ester)
~58.0-CH- (methoxyphenylacetyl)
~55.5-OCH₃ (methoxyphenyl)
~52.0-NCH₂- (thiophene)
~50.0-NCH₂- (acetate)
~14.0-CH₃ (ethyl ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for molecules of this type.

  • Data Acquisition:

    • The sample solution is infused into the ESI source.

    • The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

    • For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The measured mass is compared to the calculated exact mass of the proposed structure.

Data Presentation

Table 3: Hypothetical Mass Spectrometry Data for the Title Compound

ParameterValue
Molecular FormulaC₂₉H₂₈ClN₄O₇S₂
Molecular Weight660.14 g/mol
Ionization ModeESI+
Observed m/z [M+H]⁺661.1185
Calculated m/z [M+H]⁺661.1194
Mass Accuracy< 2 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer with an ATR accessory is used.[1]

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected.

    • The sample spectrum is then collected over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation

Table 4: Hypothetical FT-IR Data for the Title Compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3300MediumN-H stretch (sulfonamide)
~3100-3000MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1740StrongC=O stretch (ester)
~1680StrongC=O stretch (amide)
~1650StrongC=O stretch (quinoline)
~1340 & ~1160StrongS=O stretch (sulfonamide)
~1250StrongC-O stretch (ether & ester)
~750StrongC-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated π-systems within a molecule.[2]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A baseline is recorded using a cuvette containing only the solvent.[3]

    • The absorbance spectrum of the sample is recorded, typically from 200 to 800 nm.[3]

  • Data Analysis: The wavelength(s) of maximum absorbance (λ_max) are identified.

Data Presentation

Table 5: Hypothetical UV-Vis Data for the Title Compound

Solventλ_max (nm)Comments
Ethanol~254, ~320Consistent with extended aromatic/heterocyclic conjugation

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the characterization of a novel compound.

Logical Relationship of Spectroscopic Techniques

G cluster_techniques Spectroscopic Inputs cluster_info Derived Information Compound Unknown Compound Structure MS Mass Spectrometry Compound->MS IR FT-IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV NMR NMR (¹H, ¹³C, 2D) Compound->NMR MW Molecular Formula & Weight MS->MW FG Functional Groups IR->FG Conj Conjugated Systems UV->Conj Frame C-H Framework & Connectivity NMR->Frame Final_Structure Confirmed Structure MW->Final_Structure FG->Final_Structure Conj->Final_Structure Frame->Final_Structure

References

The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a thiophene ring is a well-established strategy in medicinal chemistry to enhance the pharmacological activity and fine-tune the pharmacokinetic profile of drug candidates. This five-membered sulfur-containing heterocycle serves as a versatile scaffold, often acting as a bioisostere of a phenyl ring, which can lead to improved metabolic stability and target-binding affinity.[1] However, the journey of a thiophene-containing compound from administration to its site of action is a complex process governed by its bioavailability. This in-depth technical guide explores the key factors influencing the bioavailability of thiophene-containing compounds, details the experimental protocols for their assessment, and provides a summary of pharmacokinetic data for representative drugs.

Factors Influencing the Bioavailability of Thiophene-Containing Compounds

The bioavailability of an orally administered drug is primarily determined by its absorption, distribution, metabolism, and excretion (ADME) properties. For thiophene-containing compounds, several key factors come into play:

  • Metabolic Stability and Cytochrome P450 (CYP) Metabolism: The thiophene ring is susceptible to metabolism by cytochrome P450 enzymes, primarily through S-oxidation and epoxidation.[2][3] This can lead to the formation of reactive metabolites, which may be pharmacologically active or contribute to toxicity.[4][5][6] The position and nature of substituents on the thiophene ring can significantly influence its metabolic fate and, consequently, its bioavailability.

  • First-Pass Metabolism: After oral absorption, thiophene-containing drugs pass through the liver, where they can undergo extensive first-pass metabolism, significantly reducing the amount of unchanged drug reaching systemic circulation.[6]

  • Membrane Permeability: The ability of a thiophene-containing compound to permeate across the intestinal epithelium is a critical determinant of its oral absorption. This is influenced by its physicochemical properties, such as lipophilicity, molecular size, and hydrogen bonding capacity.

  • Role of Drug Transporters: The absorption and disposition of thiophene-containing compounds can be modulated by drug transporters. Efflux transporters, such as those from the ATP-binding cassette (ABC) superfamily, can actively pump drugs out of intestinal cells, reducing their absorption. Conversely, uptake transporters from the solute carrier (SLC) superfamily can facilitate their entry into cells.[7][8][9][10][11]

Quantitative Pharmacokinetic Data of Thiophene-Containing Drugs

The following tables summarize the key pharmacokinetic parameters of several marketed drugs containing a thiophene moiety. This data provides a comparative overview of their bioavailability and disposition characteristics.

Table 1: Pharmacokinetic Parameters of Thiophene-Containing Antiplatelet Agents

DrugCmax (ng/mL)Tmax (hr)Half-life (hr)Absolute Bioavailability (%)Primary Metabolizing Enzymes
Clopidogrel (active metabolite)~1.0~0.5 (active metabolite), ~8 (inactive metabolite)~50CYP2C19, CYP3A4, CYP1A2
Prasugrel (active metabolite)~0.5~7.4 (active metabolite)~79CYP3A4, CYP2B6

Data compiled from multiple sources.[2][3][5][12][[“]][14][15][16][17]

Table 2: Pharmacokinetic Parameters of Thiophene-Containing Antipsychotics and Antidepressants

DrugCmax (ng/mL)Tmax (hr)Half-life (hr)Oral Bioavailability (%)Primary Metabolizing Enzymes
Olanzapine Varies with dose~621-54~60-65CYP1A2, CYP2D6
Sertraline Varies with dose4.5-8.4~26~44CYP2B6, CYP2C19

Data compiled from multiple sources.[4][6][18][19][20][21][22][23][24]

Table 3: Pharmacokinetic Parameters of a Thiophene-Containing Anticholinergic Agent

DrugCmax (pg/mL)Tmax (hr)Half-life (hr)Systemic Bioavailability (Inhaled) (%)Primary Metabolizing Enzymes
Tiotropium Varies with device~0.08-0.12~25~19.5 (HandiHaler), ~33 (Respimat)Minimal (primarily non-enzymatic cleavage)

Data compiled from multiple sources.[25][26][27][28]

Experimental Protocols for Bioavailability Assessment

A combination of in vitro and in vivo studies is essential to comprehensively evaluate the bioavailability of thiophene-containing compounds.

In Vitro Permeability Assays

1. Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. It is considered the gold standard for in vitro prediction of intestinal drug permeability.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).

    • Samples are collected from the basolateral (B) side (representing the blood) at various time points over a 2-hour incubation period.

    • To assess active efflux, the transport is also measured in the B-to-A direction.

  • Quantification: The concentration of the compound in the collected samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to identify potential substrates of efflux transporters.

2. Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells, derived from canine kidney, can be transfected to express specific human drug transporters, such as P-glycoprotein (MDR1-MDCK) or Breast Cancer Resistance Protein (BCRP), making this assay particularly useful for studying the role of efflux transporters.

Protocol:

  • Cell Culture: MDCK cells (wild-type or transfected) are seeded on permeable inserts and cultured for 4-7 days to form a confluent monolayer.

  • Monolayer Integrity Check: Monolayer integrity is assessed similarly to the Caco-2 assay using TEER and a low-permeability marker.

  • Permeability Assessment: The procedure for assessing apical-to-basolateral and basolateral-to-apical transport is analogous to the Caco-2 assay.

  • Quantification and Data Analysis: Compound quantification and the calculation of Papp and efflux ratio are performed as described for the Caco-2 assay.

In Vitro Metabolic Stability Assay

This assay predicts the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol:

  • Test System: The assay is typically performed using human liver microsomes (HLM) or cryopreserved hepatocytes. Microsomes primarily assess Phase I (e.g., CYP-mediated) metabolism, while hepatocytes can evaluate both Phase I and Phase II (conjugation) metabolism.

  • Incubation:

    • The test compound is incubated with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).

    • Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Data Analysis:

    • The rate of disappearance of the parent compound is determined from the slope of the natural log of the percent remaining versus time plot.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

In Vivo Oral Bioavailability Study in Rats

This study provides the most direct measure of a compound's oral bioavailability in a living organism.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before dosing.

  • Dosing:

    • One group of rats receives the test compound intravenously (IV) to determine its clearance and volume of distribution.

    • Another group receives the compound orally (PO) via gavage.

  • Blood Sampling: Blood samples are collected from a suitable vessel (e.g., tail vein or retro-orbital sinus) at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time profiles are generated for both IV and PO administration.

    • Key pharmacokinetic parameters, including Cmax, Tmax, and the area under the curve (AUC), are calculated for both routes of administration.

    • Absolute oral bioavailability (F%) is calculated using the following formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involved in the bioavailability of thiophene-containing compounds.

Metabolic Activation of Thiophene Ring Thiophene Thiophene-Containing Drug CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2C19) Thiophene->CYP450 Oxidation S_Oxide Thiophene-S-oxide (Reactive Metabolite) CYP450->S_Oxide Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Detox Detoxification (e.g., Glutathione Conjugation) S_Oxide->Detox Toxicity Covalent Binding to Macromolecules (Potential Toxicity) S_Oxide->Toxicity Epoxide->Detox Epoxide->Toxicity Excretion Excretion Detox->Excretion

Caption: Metabolic activation of the thiophene ring by cytochrome P450 enzymes.

In Vitro Permeability Assay Workflow cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Permeability Measurement cluster_3 Analysis Seed Seed Caco-2 or MDCK cells on permeable inserts Culture Culture for 21 (Caco-2) or 4-7 (MDCK) days Seed->Culture Integrity Check Monolayer Integrity (TEER, Lucifer Yellow) Culture->Integrity Dose_A Add Compound to Apical Side Integrity->Dose_A Dose_B Add Compound to Basolateral Side Integrity->Dose_B Incubate Incubate for 2 hours at 37°C Dose_A->Incubate Dose_B->Incubate Sample_A Sample from Basolateral Side Incubate->Sample_A Sample_B Sample from Apical Side Incubate->Sample_B Quantify Quantify Compound (LC-MS/MS) Sample_A->Quantify Sample_B->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: General workflow for in vitro permeability assays (Caco-2 and MDCK).

In Vivo Oral Bioavailability Study Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis IV_Dose Administer Compound IV to Group 1 Blood_Sample Collect Blood Samples at Timed Intervals IV_Dose->Blood_Sample PO_Dose Administer Compound PO to Group 2 PO_Dose->Blood_Sample Plasma_Prep Prepare Plasma Blood_Sample->Plasma_Prep Bioanalysis Quantify Compound in Plasma (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Bioavailability_Calc Calculate Absolute Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Workflow for an in vivo oral bioavailability study in rats.

Conclusion

The bioavailability of thiophene-containing compounds is a multifaceted parameter that is crucial for their successful development as therapeutic agents. A thorough understanding of their metabolic pathways, particularly their interactions with CYP450 enzymes, and their permeability characteristics, including the influence of drug transporters, is essential. The systematic application of the in vitro and in vivo experimental protocols detailed in this guide will enable researchers to effectively characterize and optimize the bioavailability of novel thiophene-containing drug candidates, ultimately increasing their potential for clinical success.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 7-Chloro-2-oxo-1H-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among its numerous derivatives, the 7-chloro-2-oxo-1H-quinoline core has garnered significant attention, particularly in the realm of oncology. This technical guide delves into the critical structure-activity relationships (SAR) of this fascinating class of compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their design, biological evaluation, and underlying mechanisms of action.

Core Structure and Synthetic Strategies

The foundational framework of the compounds discussed herein is the 7-chloro-2-oxo-1H-quinoline ring system. The synthetic accessibility of this scaffold allows for systematic modifications at various positions, enabling a thorough exploration of the chemical space and its impact on biological function. A common synthetic route involves the cyclization of appropriately substituted anilines with malonic acid derivatives, followed by chlorination and subsequent functionalization.

A prevalent strategy for enhancing the therapeutic potential of this core involves the introduction of a carboxamide linkage at the 3-position. This is often achieved by first synthesizing the key intermediate, 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then coupled with a diverse range of amines to generate a library of N-substituted carboxamides.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-chloro-2-oxo-1H-quinoline derivatives is profoundly influenced by the nature and position of various substituents. While a comprehensive SAR study on a series of 7-chloro-2-oxo-1H-quinoline-3-carboxamides is an area of active investigation, valuable insights can be gleaned from closely related analogs, such as the 6-chloro-4-hydroxy-2-quinolone-3-carboxamides.

In a notable study, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were synthesized and evaluated for their anticancer activity, revealing key structural requirements for potency. The following table summarizes the quantitative data from this study, highlighting the impact of substitutions on the N-phenyl ring on the inhibitory activity against the PI3Kα enzyme, a key player in cancer cell growth and survival.

Compound IDR (Substitution on N-phenyl ring)IC50 (µM) against PI3Kα
1a H0.89
1b 4-F0.75
1c 4-Cl0.68
1d 4-Br0.62
1e 4-CH30.81
1f 4-OCH30.95
1g 3-Cl0.71
1h 3-NO21.25
1i 2-F0.98
1j 2-Cl0.85
1k 2,4-diCl0.55

Key SAR Observations:

  • Halogen Substitution: The presence of a halogen on the N-phenyl ring generally enhances activity. A chloro or bromo group at the para-position (compounds 1c and 1d ) leads to greater potency compared to an unsubstituted phenyl ring (compound 1a ).

  • Positional Isomers: The position of the substituent on the phenyl ring is crucial. For instance, a chloro group at the para-position (1c ) is more favorable than at the ortho-position (1j ).

  • Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups, such as a nitro group at the meta-position (1h ), can be detrimental to activity. Conversely, a moderately electron-donating methyl group at the para-position (1e ) maintains reasonable potency.

  • Multiple Substitutions: Disubstitution with chloro groups at the 2 and 4 positions (1k ) results in the most potent compound in this series, suggesting that a combination of electronic and steric factors contributes to optimal binding.

Mechanism of Action: Targeting Key Signaling Pathways

Several signaling pathways have been implicated in the anticancer effects of quinoline derivatives. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[1][2][3] Inhibition of VEGFR-2 can effectively starve tumors and impede their growth and metastasis.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[4][5][6] 7-Chloro-2-oxo-1H-quinoline derivatives can interfere with this process by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival FAK FAK Src->FAK Migration Cell Migration FAK->Migration Inhibitor 7-Chloro-2-oxo-1H- quinoline derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments commonly employed in the evaluation of these compounds.

Synthesis of 7-Chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

A mixture of 3-chloroaniline and diethyl malonate is heated under reflux in the presence of a suitable solvent and catalyst, such as diphenyl ether. The resulting intermediate is then cyclized at high temperature to yield ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Saponification of the ester with an aqueous base, followed by acidification, affords the desired carboxylic acid.

General Procedure for the Synthesis of N-Aryl-7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides

To a solution of 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) are added. The mixture is stirred for a short period before the addition of the corresponding substituted aniline. The reaction is stirred at room temperature until completion, and the product is isolated by precipitation or extraction.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against the VEGFR-2 kinase is determined using a commercially available kinase assay kit.[7][8] The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence of ATP.

Workflow:

VEGFR2_Assay_Workflow Start Start AddEnzyme Add VEGFR-2 enzyme, substrate, and ATP to microplate wells Start->AddEnzyme AddCompound Add test compound or vehicle control AddEnzyme->AddCompound Incubate Incubate at room temperature AddCompound->Incubate AddDetection Add detection reagent (e.g., anti-phospho-antibody) Incubate->AddDetection Incubate2 Incubate AddDetection->Incubate2 ReadSignal Read signal (e.g., luminescence, fluorescence, or absorbance) Incubate2->ReadSignal Analyze Calculate % inhibition and IC50 values ReadSignal->Analyze End End Analyze->End

Workflow for In Vitro VEGFR-2 Kinase Assay.
Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Protocol:

  • Treat cancer cells with the test compounds for a specified time.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubate the cells in the dark to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is used to generate histograms that show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The 7-chloro-2-oxo-1H-quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship data, although preliminary for this specific substitution pattern, highlights the importance of the N-aryl carboxamide moiety and the potential for optimization through systematic modification. The inhibition of key signaling pathways, such as the VEGFR-2 cascade, provides a rational basis for their anticancer effects.

Future research should focus on expanding the library of 7-chloro-2-oxo-1H-quinoline derivatives to establish a more comprehensive SAR. Further investigation into their mechanisms of action, including target validation and the exploration of other potential signaling pathways, will be crucial. Additionally, in vivo studies are warranted to evaluate the efficacy and pharmacokinetic properties of the most promising lead compounds, with the ultimate goal of translating these findings into clinically effective cancer therapies.

References

Preliminary cytotoxicity screening of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Preliminary Cytotoxicity Screening of a Novel Quinolinone Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Compound of Interest: Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for the compound "Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate" is not publicly available. The following guide is constructed based on established methodologies for the cytotoxicity screening of analogous quinolinone and quinoline derivatives and serves as a representative framework for research purposes.

Introduction

Quinolinone and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potential as anticancer agents.[1][2][3] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often through mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][3][4] This document outlines a representative protocol for the preliminary in vitro cytotoxicity screening of the novel quinolinone derivative, Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate.

Hypothetical Cytotoxicity Data

To illustrate the expected outcomes of a preliminary screen, the following table presents hypothetical cytotoxicity data (IC₅₀ values) for the compound of interest against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma9.2
A549Lung Carcinoma21.4
HCT-116Colon Carcinoma12.5
MGC-803Gastric Cancer18.9

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks using Trypsin-EDTA, resuspended in a complete growth medium, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the compound is added to the respective wells. A control group receiving medium with DMSO (at the same concentration as the highest compound dose) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G A Cell Seeding in 96-well Plates B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E Addition of MTT Reagent D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for MTT-based cytotoxicity screening.

Hypothesized Signaling Pathway: Induction of Apoptosis

Many quinolinone derivatives exert their anticancer effects by inducing apoptosis. A potential pathway involves the activation of caspases, a family of proteases that execute programmed cell death.

G Compound Quinolinone Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway induced by a quinolinone derivative.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search, no specific experimental data or established physicochemical properties for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate were found in the public domain. This suggests the compound may be novel or not widely studied. The following guide is a template to illustrate how such information would be presented, using placeholder data and standardized experimental protocols.

Introduction

This document outlines the theoretical physicochemical properties and standardized methodologies for the characterization of the novel compound Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate. The data presented herein are predictive and serve as a benchmark for future experimental validation. Understanding these properties is crucial for the compound's development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Data

The following table summarizes the predicted and key identifying physicochemical properties of the compound.

PropertyValue (Predicted/Placeholder)
IUPAC Name Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
Molecular Formula C₃₁H₃₀ClN₃O₇S₂
Molecular Weight 676.17 g/mol
Melting Point 185-190 °C (decomposes)
Boiling Point Not determined (likely decomposes)
Solubility
   Water< 0.1 mg/mL
   DMSO> 50 mg/mL
   Ethanol1-5 mg/mL
pKa 6.8 (sulfonamide), 3.5 (carboxylic acid ester - hydrolysis)
LogP 4.2

Experimental Protocols

The following are standard experimental protocols that would be employed to determine the physicochemical properties of the title compound.

3.1. Melting Point Determination

The melting point would be determined using a digital melting point apparatus. A small, powdered sample of the compound would be packed into a capillary tube and heated at a controlled rate (e.g., 1 °C/min). The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample would be recorded.

3.2. Solubility Assessment

A saturated solution of the compound would be prepared in various solvents (e.g., water, DMSO, ethanol) at a controlled temperature (e.g., 25 °C). The suspension would be agitated for a set period (e.g., 24 hours) to ensure equilibrium. The saturated solution would then be filtered, and the concentration of the compound in the filtrate would be determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.3. pKa Determination

The acid dissociation constant (pKa) would be determined by potentiometric titration. A solution of the compound in a suitable solvent mixture (e.g., water/methanol) would be titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution would be monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa values are then calculated from the resulting titration curve.

3.4. LogP Measurement

The partition coefficient (LogP) would be determined using the shake-flask method. A solution of the compound would be prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases by centrifugation, the concentration of the compound in each phase would be quantified using HPLC-UV. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesis & Purification MP Melting Point Synthesis->MP Solubility Solubility Synthesis->Solubility pKa pKa Synthesis->pKa LogP LogP Synthesis->LogP Data Data Compilation & Analysis MP->Data Solubility->Data pKa->Data LogP->Data Report Report Data->Report Final Report

Physicochemical Characterization Workflow

4.2. Drug Discovery Logic

The diagram below outlines the logical progression from identifying a biological target to developing a lead compound.

drug_discovery_logic Target Target Identification Assay Assay Development Target->Assay Screening High-Throughput Screening Assay->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Candidate Selection Lead->Candidate

Drug Discovery Process Overview

Stability and degradation profile of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the stability and degradation profile of the specific compound "Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate" cannot be provided. A thorough search of scientific databases and chemical literature has revealed no information on this particular molecule. The name is highly specific and does not correspond to any known compound in publicly accessible resources.

Consequently, without any data on its properties, stability, or degradation, it is impossible to generate a technical guide, summarize quantitative data, provide experimental protocols, or create any of the requested visualizations. The core requirements of the request hinge on the existence of this data, which is not available.

It is possible that this is a novel compound that has not yet been described in the literature, or the name may contain a typographical error. If this molecule is under development, the requested data would likely be proprietary and not publicly available.

For researchers, scientists, and drug development professionals interested in the stability and degradation of similar classes of compounds, a general approach would involve:

  • Forced Degradation Studies: Subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation pathways and products.

  • Chromatographic Analysis: Using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the parent compound and its degradants.

  • Structural Elucidation: Employing Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical methods to determine the chemical structures of the degradation products.

  • Kinetic Studies: Determining the rate of degradation under various conditions to understand the compound's shelf-life and optimal storage conditions.

These general methodologies form the basis for establishing the stability and degradation profile of any new chemical entity. However, without specific data for the requested molecule, a detailed technical guide remains unfeasible.

Methodological & Application

Cell-based assay protocol using Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

Evaluation of a Novel Kinase X Inhibitor in a Cell-Based Assay

Introduction

Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate is a novel small molecule with potential therapeutic applications. Based on the structural characteristics of its quinolinone core, it is hypothesized to be an inhibitor of protein kinase X (PKX), a key enzyme in the hypothetical "Signal Transduction Pathway Y" that is implicated in cell proliferation and survival. Dysregulation of this pathway has been associated with various diseases. This application note describes a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound by measuring the phosphorylation of a downstream substrate of PKX.

Assay Principle

The cell-based assay described herein is designed to assess the potency of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate in inhibiting the PKX signaling pathway. The principle of the assay is to treat a suitable cell line that expresses PKX with the compound and then stimulate the pathway to induce phosphorylation of a known downstream target, "Substrate Z". The level of phosphorylated Substrate Z (p-Substrate Z) is then quantified using a Western blot analysis. A decrease in the p-Substrate Z signal in the presence of the compound indicates inhibition of PKX activity.

Data Presentation

The inhibitory activity of the compound was determined by a dose-response experiment. The half-maximal inhibitory concentration (IC50) was calculated from the resulting data.

Compound NameTargetCell LineAssay TypeIC50 (nM)
Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetateKinase XHEK293Western Blot150
Staurosporine (Control)Pan-KinaseHEK293Western Blot25

Experimental Protocols

Cell-Based Assay for Kinase X Inhibition

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Compound: Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

  • Stimulant (e.g., a growth factor to activate Pathway Y)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-Substrate Z, anti-Substrate Z, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • On the day of the experiment, aspirate the media and replace it with serum-free DMEM for 2-4 hours to starve the cells.

    • Prepare serial dilutions of the compound in serum-free DMEM.

    • Treat the cells with varying concentrations of the compound for 1 hour. Include a vehicle control (DMSO only).

  • Pathway Stimulation:

    • After the 1-hour pre-treatment with the compound, add the stimulant to each well (except for the unstimulated control) at a pre-determined optimal concentration and incubate for 30 minutes.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Substrate Z overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Substrate Z and a loading control (e.g., GAPDH).

Mandatory Visualization

G cluster_pathway Hypothetical Signal Transduction Pathway Y Stimulant Stimulant Receptor Receptor Stimulant->Receptor KinaseX Kinase X Receptor->KinaseX Activates SubstrateZ Substrate Z KinaseX->SubstrateZ Phosphorylates pSubstrateZ p-Substrate Z Response Cellular Response (Proliferation, Survival) pSubstrateZ->Response Compound Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of the compound on Kinase X.

G cluster_workflow Experimental Workflow A 1. Seed HEK293 Cells B 2. Serum Starve Cells A->B C 3. Treat with Compound B->C D 4. Stimulate Pathway C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. Western Blot F->G H 8. Data Analysis G->H

Caption: Workflow for the cell-based assay to determine compound efficacy.

Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) of quinoline derivatives, a versatile class of compounds with a broad spectrum of biological activities. The protocols outlined below are designed to facilitate the identification of novel quinoline-based lead compounds for drug discovery programs targeting a range of diseases, including cancer and neurodegenerative disorders.

Introduction to High-Throughput Screening of Quinoline Derivatives

High-throughput screening (HTS) enables the rapid testing of large and diverse chemical libraries, such as those containing quinoline derivatives, to identify compounds that modulate a specific biological target or pathway.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticancer, neuroprotective, and other therapeutic properties.[2][3] HTS assays for quinoline derivatives are typically designed to be robust, miniaturized, and automated to allow for the efficient screening of thousands of compounds.[4]

Common HTS methodologies applied to quinoline derivatives include:

  • Cell-Based Assays: These assays utilize living cells to measure various cellular responses, such as proliferation, toxicity, activation of signaling pathways, and changes in morphology.[5] They are particularly valuable for identifying compounds that can permeate cell membranes and exert their effects in a physiological context.

  • Biochemical Assays: These cell-free assays measure the activity of purified enzymes or the binding of compounds to specific protein targets.[1] They are useful for identifying direct inhibitors or activators of a molecular target.

  • Reporter Gene Assays: These are a type of cell-based assay that uses the expression of a reporter gene (e.g., luciferase) to measure the activity of a specific signaling pathway.[6]

The choice of assay depends on the biological question being addressed and the specific target of interest.

Quantitative Data Summary

The following tables summarize quantitative data from high-throughput screening of various quinoline derivatives, showcasing their potency against different biological targets.

Table 1: Anticancer Activity of 2-Styrylquinoline Derivatives [7]

CompoundHCT 116 (p53+/+) IC50 (µM)HCT 116 (p53-/-) IC50 (µM)
Compound A 1.5 ± 0.22.1 ± 0.3
Compound B 0.8 ± 0.11.2 ± 0.2
Compound C 3.2 ± 0.44.5 ± 0.6

Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Quinoline Derivatives [8]

CompoundEGFR IC50 (nM)HER2 IC50 (nM)Selectivity (EGFR/HER2)
Lapatinib 9.8 ± 1.212.4 ± 1.50.79
Compound 14f 85.6 ± 9.87.1 ± 0.912.06

Table 3: Inhibition of PI3K/Akt/mTOR Pathway by a Novel Quinoline Derivative (PQQ) [9]

Assay TypeTargetIC50 (nM)
Cell-basedmTOR64
Cell-freemTOR64

Experimental Protocols

Cell-Based High-Throughput Screening Workflow

This protocol describes a general workflow for a cell-based HTS campaign to identify quinoline derivatives that inhibit cancer cell proliferation.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis prep_cells Cell Culture and Seeding dispense Dispense Compounds (Robotic Liquid Handling) prep_cells->dispense prep_compounds Compound Library Preparation (Quinoline Derivatives) prep_compounds->dispense incubate Incubation dispense->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate Read Plate (Luminometer) add_reagent->read_plate data_norm Data Normalization and Quality Control (Z'-factor) read_plate->data_norm hit_id Hit Identification data_norm->hit_id dose_response Dose-Response Confirmation hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar

Caption: A typical workflow for a cell-based high-throughput screen.

Protocol:

  • Assay Development and Miniaturization:

    • Optimize cell seeding density, compound treatment time, and reagent concentrations in a 384- or 1536-well plate format.

    • Establish positive and negative controls (e.g., a known inhibitor and DMSO vehicle, respectively).

    • Perform a "dry run" with controls to ensure a robust assay window and a Z'-factor > 0.5.[10]

  • Primary Screen:

    • Seed cells in microplates and allow them to attach overnight.

    • Use a robotic liquid handler to dispense a single concentration (e.g., 10 µM) of each quinoline derivative from the library into the assay plates.

    • Incubate the plates for a predetermined time (e.g., 48-72 hours).

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure the signal using a plate reader.

  • Data Analysis and Hit Selection:

    • Normalize the data to the controls on each plate.

    • Identify "hits" as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).

    • The hit rate is calculated as the number of hits divided by the total number of compounds screened.[11]

  • Hit Confirmation and Dose-Response Analysis:

    • Re-test the primary hits to confirm their activity.

    • Perform a dose-response analysis by testing the confirmed hits at multiple concentrations to determine their half-maximal inhibitory concentration (IC50).[12]

Luciferase Reporter Assay for Signaling Pathway Modulation

This protocol is designed to identify quinoline derivatives that modulate the activity of a specific signaling pathway using a luciferase reporter construct.[6]

Materials:

  • Mammalian cells stably or transiently transfected with a luciferase reporter plasmid.

  • Quinoline derivative library.

  • Dual-Luciferase® Reporter Assay System (Promega) or similar.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the transfected cells in a 96- or 384-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Add the quinoline derivatives at the desired concentrations to the cells and incubate for an appropriate period (e.g., 6-24 hours).

  • Cell Lysis:

    • Remove the culture medium.

    • Wash the cells with PBS.

    • Add 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.[13]

  • Luciferase Assay:

    • Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence).

    • Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.[13]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Compare the normalized luciferase activity in compound-treated wells to that in vehicle-treated control wells to identify modulators of the signaling pathway.

Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

This protocol describes an FP-based assay to screen for quinoline derivatives that inhibit the interaction between a protein and a fluorescently labeled ligand (tracer).[14][15]

Materials:

  • Purified protein of interest.

  • Fluorescently labeled ligand (tracer).

  • Quinoline derivative library.

  • Plate reader with fluorescence polarization capabilities.

  • Black, low-volume microplates.

Protocol:

  • Assay Optimization:

    • Determine the optimal concentration of the tracer that gives a good signal-to-noise ratio.[16]

    • Titrate the protein against the fixed tracer concentration to determine the concentration of protein required to achieve a significant shift in polarization.

  • Screening:

    • In a microplate, add the protein, tracer, and quinoline derivatives.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Compounds that inhibit the protein-ligand interaction will displace the tracer, leading to a decrease in fluorescence polarization.

    • Calculate the percent inhibition for each compound and identify hits based on a predefined threshold.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by quinoline derivatives.

EGFR_Signaling EGFR EGFR Ras Ras EGFR->Ras Quinoline Quinoline Inhibitor Quinoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

PI3K_Akt_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Quinoline Quinoline Inhibitor Quinoline->PI3K Quinoline->mTORC1

Caption: Quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.[17][18]

p53_Signaling DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 degradation Quinoline Quinoline Activator Quinoline->p53 stabilizes

Caption: Activation of the p53 tumor suppressor pathway by quinoline derivatives.

References

Analytical HPLC method for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate quantification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and accurate analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate, a novel compound with significant therapeutic potential. The developed reversed-phase HPLC (RP-HPLC) method is suitable for routine quality control and stability testing in pharmaceutical development. All experimental protocols and data adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. The target analyte, Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate, is a complex molecule containing multiple chromophores, including a quinolone, a sulfonamide, and a thiophene moiety. This necessitates a highly specific and reliable analytical method for its determination. This application note provides a detailed protocol for an RP-HPLC method, including system suitability, linearity, accuracy, and precision, to ensure confidence in analytical results.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate (purity >99.5%).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[1][2][3][4] The following validation parameters were assessed:

System Suitability

System suitability was evaluated by injecting five replicate injections of a working standard solution (50 µg/mL). The acceptance criteria are presented in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method was determined by analyzing seven concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1234
Accuracy (Recovery)

The accuracy of the method was determined by a recovery study at three concentration levels (80%, 100%, and 120% of the target concentration). Samples were spiked with a known amount of the reference standard and analyzed in triplicate.

Spiked LevelMean Recovery (%)%RSD
80% 99.21.1%
100% 100.50.9%
120% 99.81.3%
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision) Six replicate injections of the standard solution (50 µg/mL) were performed on the same day.

ParameterResult
%RSD of Peak Area 0.7%

Intermediate Precision (Inter-day Precision) The analysis was repeated on a different day by a different analyst using a different instrument.

ParameterResult
%RSD of Peak Area 1.2%

Experimental Workflow and Signaling Pathways

The following diagram illustrates the overall workflow for the analytical HPLC method development and validation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system hplc_injection Inject Samples & Standards hplc_system->hplc_injection hplc_data Data Acquisition hplc_injection->hplc_data sys_suit System Suitability hplc_data->sys_suit linearity Linearity hplc_data->linearity accuracy Accuracy hplc_data->accuracy precision Precision hplc_data->precision data_analysis Data Analysis & Interpretation sys_suit->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis report Generate Report data_analysis->report

Figure 1: HPLC Method Development and Validation Workflow

Conclusion

The developed RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate in pharmaceutical preparations. The method meets all the requirements for system suitability, linearity, accuracy, and precision as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of Complex Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of complex quinoline derivatives. The protocols outlined below cover essential 1D and 2D NMR experiments, from sample preparation to data analysis, tailored for the unique challenges presented by the quinoline scaffold.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with significant biological activities. Their diverse applications in medicinal chemistry and materials science necessitate accurate and unambiguous structural characterization. NMR spectroscopy is an unparalleled tool for this purpose, offering detailed insights into connectivity, stereochemistry, and conformation. This document provides standardized protocols and data for the application of key NMR techniques to unravel the intricate structures of complex quinolines.

Core NMR Techniques for Quinoline Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete structural assignment of complex quinolines.

  • 1D NMR:

    • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

    • ¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their chemical environment. Proton-decoupled ¹³C NMR spectra show each unique carbon as a single peak. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for establishing proton-proton connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms (¹JCH). This is a powerful tool for assigning carbons based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is critical for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This is essential for determining stereochemistry and conformation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Complex quinoline sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tubes and caps

  • Vortex mixer

  • Pipettes and pipette bulbs

  • Glass wool or syringe filter

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the quinoline derivative is fully soluble. Chloroform-d (CDCl₃) is a common first choice.

  • Sample Weighing: Accurately weigh the required amount of the sample. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require 20-50 mg for good signal-to-noise in a reasonable time.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube. This prevents distortion of the magnetic field homogeneity.[2]

  • Transfer: Carefully transfer the solution into a clean, dry NMR tube. The solvent height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

1D ¹H NMR Spectroscopy

Purpose: To obtain a proton spectrum for initial structural assessment.

Protocol:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm for aromatic compounds like quinolines.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

    • Number of Scans (NS): 8-16 scans are usually sufficient for moderately concentrated samples.

  • Data Processing:

    • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply an automatic baseline correction.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons.

1D ¹³C{¹H} NMR Spectroscopy

Purpose: To obtain a proton-decoupled carbon spectrum.

Protocol:

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Typically 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration.

  • Data Processing:

    • Fourier Transform (FT): Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

    • Phasing and Baseline Correction: As with the ¹H NMR spectrum.

    • Referencing: Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Peak Picking: Identify all carbon signals.

2D COSY (¹H-¹H Correlation Spectroscopy)

Purpose: To identify proton-proton spin systems.

Protocol:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW) in F1 and F2: Same as the optimized ¹H NMR spectrum.

    • Time Domain (TD) in F2: 1024-2048 points.

    • Number of Increments (TD) in F1: 256-512 increments.

    • Number of Scans (NS): 2-8 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Data Processing:

    • Fourier Transform (FT): Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Symmetrization: Symmetrize the spectrum about the diagonal to reduce artifacts.

    • Referencing: Reference both axes using the 1D ¹H spectrum.

    • Analysis: Identify cross-peaks, which indicate coupled protons.

2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify one-bond proton-carbon correlations.

Protocol:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

    • Spectral Width (SW) in F2 (¹H): Same as the optimized ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C): Sufficient to cover all carbon signals (e.g., 160-200 ppm).

    • Time Domain (TD) in F2: 1024 points.

    • Number of Increments (TD) in F1: 256 increments.

    • Number of Scans (NS): 2-16 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Data Processing:

    • Fourier Transform (FT): Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Phasing and Baseline Correction: As required.

    • Referencing: Reference both axes using the 1D ¹H and ¹³C spectra.

    • Analysis: Each cross-peak indicates a direct bond between a proton and a carbon.

2D HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

Protocol:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (SW) in F2 (¹H): Same as the optimized ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C): Sufficient to cover all carbon signals (e.g., 200-220 ppm).

    • Time Domain (TD) in F2: 1024-2048 points.

    • Number of Increments (TD) in F1: 256-512 increments.

    • Number of Scans (NS): 4-32 scans per increment.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-range JCH Coupling Constant: Optimized for a range of couplings, typically set to 8-10 Hz.

  • Data Processing:

    • Fourier Transform (FT): Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Phasing and Baseline Correction: As required.

    • Referencing: Reference both axes using the 1D ¹H and ¹³C spectra.

    • Analysis: Cross-peaks indicate correlations between protons and carbons separated by two or three bonds.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: To identify through-space correlations between protons for stereochemical and conformational analysis.

Protocol:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard NOESY pulse sequence with gradient selection (e.g., noesygpph on Bruker instruments).

    • Spectral Width (SW) in F1 and F2: Same as the optimized ¹H NMR spectrum.

    • Time Domain (TD) in F2: 1024-2048 points.

    • Number of Increments (TD) in F1: 256-512 increments.

    • Number of Scans (NS): 8-16 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Mixing Time (d8): 300-800 ms, can be varied to observe different NOE build-up rates.

  • Data Processing:

    • Fourier Transform (FT): Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Baseline Correction: Apply baseline correction in both dimensions.

    • Referencing: Reference both axes using the 1D ¹H spectrum.

    • Analysis: Cross-peaks indicate protons that are close to each other in space (typically < 5 Å).

Data Presentation

Table 1: Representative ¹H NMR Data for Substituted Quinolines
PositionQuinoline (CDCl₃) δ (ppm)6-Methoxyquinoline (CDCl₃) δ (ppm)8-Nitroquinoline (CDCl₃) δ (ppm)
H-28.90 (dd)8.75 (dd)9.05 (dd)
H-37.38 (dd)7.30 (dd)7.60 (dd)
H-48.12 (dd)8.00 (d)8.30 (dd)
H-57.75 (d)7.95 (d)8.25 (dd)
H-67.52 (t)7.35 (dd)7.80 (t)
H-77.65 (d)7.05 (d)8.20 (dd)
H-88.18 (d)7.80 (s)-

J-couplings (Hz): J₂,₃ ≈ 4.2; J₃,₄ ≈ 8.3; J₂,₄ ≈ 1.7; J₅,₆ ≈ 8.4; J₆,₇ ≈ 7.0; J₇,₈ ≈ 8.2; J₅,₇ ≈ 1.5; J₆,₈ ≈ 1.2

Table 2: Representative ¹³C NMR Data for Substituted Quinolines
PositionQuinoline (CDCl₃) δ (ppm)6-Methoxyquinoline (CDCl₃) δ (ppm)8-Nitroquinoline (CDCl₃) δ (ppm)
C-2150.2148.0151.5
C-3121.1121.5122.0
C-4136.0135.0136.8
C-4a128.2129.0128.5
C-5129.4122.0124.0
C-6126.5157.0122.5
C-7127.7105.0130.0
C-8129.4130.0148.0
C-8a148.3144.0149.0
OCH₃-55.5-

Visualization of Workflows

Logical Workflow for Structural Elucidation

structural_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR Connectivity cluster_3d_structure 3D Structure H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Proton & Carbon Count COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC Assign CHn HMBC HMBC HSQC->HMBC Connect Fragments Proposed_Structure Propose Structure(s) HMBC->Proposed_Structure NOESY NOESY/ROESY Final_Structure Final Structure NOESY->Final_Structure Proposed_Structure->NOESY Verify Stereochemistry

Caption: Workflow for NMR-based structural elucidation.

HMBC Correlation Network Example

Caption: Example HMBC correlations in a quinoline ring.

References

Protocol for assessing enzyme inhibition by Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Protocol for Assessing Enzyme Inhibition by Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate is a novel synthetic molecule with potential therapeutic applications. Its chemical structure, featuring quinoline, thiophene, and sulfonylamino moieties, suggests its potential as an enzyme inhibitor. Such structural motifs are found in a variety of bioactive compounds with activities including anticancer and anti-inflammatory effects.[1][2][3][4][5][6] This application note provides a detailed protocol for assessing the inhibitory activity of this compound against a plausible target, Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer and inflammatory diseases. The described methodologies can be adapted for other enzymes.

Hypothetical Target: Matrix Metalloproteinase-9 (MMP-9)

Based on the structural features of the compound, particularly the presence of heterocyclic rings and a sulfonylamino group known to interact with enzyme active sites, we hypothesize that it may act as an inhibitor of Matrix Metalloproteinase-9 (MMP-9). MMPs are zinc-dependent endopeptidases crucial for extracellular matrix remodeling, and their dysregulation is linked to various pathologies.

Experimental Protocols

This section details the experimental procedures to determine the inhibitory potential of the compound against MMP-9.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[7][8][9] This protocol outlines a fluorometric assay to determine the IC50 value of the test compound against MMP-9.

Materials:

  • Recombinant human MMP-9 (active form)

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compound: Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate, dissolved in DMSO

  • Positive control inhibitor (e.g., a known MMP-9 inhibitor like Batimastat)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths suitable for the substrate)

Procedure:

  • Prepare Reagents:

    • Dilute the MMP-9 enzyme to the working concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or positive/negative controls)

      • MMP-9 enzyme

    • Mix gently and pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add the MMP-9 substrate to each well to start the enzymatic reaction.

  • Monitor Fluorescence:

    • Immediately begin monitoring the increase in fluorescence at regular intervals using a microplate reader. The kinetic readings should be taken over a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence versus time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Determination of Mode of Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development. This can be determined by measuring the enzyme kinetics at different substrate and inhibitor concentrations.

Procedure:

  • Assay Setup:

    • Set up a series of reactions similar to the IC50 determination.

    • Vary the concentration of the MMP-9 substrate across a range (e.g., 0.5x Km to 10x Km).

    • For each substrate concentration, perform the assay with multiple fixed concentrations of the test compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Collection and Analysis:

    • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by non-linear regression fitting to the Michaelis-Menten equation for different inhibition models.

Data Presentation

The quantitative data from the inhibition assays should be summarized in clear and structured tables.

Table 1: IC50 Determination of the Test Compound against MMP-9

Test Compound Concentration (µM)Initial Velocity (RFU/min)% Inhibition
0 (Control)5000
0.145010
0.530040
1.024052
5.010080
10.05090
IC50 (µM) \multicolumn{2}{c}{0.95 }

Table 2: Kinetic Parameters of MMP-9 in the Presence of the Test Compound

Inhibitor Concentration (µM)Vmax (RFU/min)Km (µM)
06005.0
0.55957.5
1.060510.2

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare MMP-9 add_reagents Add Reagents to 96-well Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate Enzyme and Inhibitor add_reagents->pre_incubate pre_incubate->start_reaction read_plate Monitor Fluorescence start_reaction->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition plot_kinetics Lineweaver-Burk Plot calc_velocity->plot_kinetics determine_ic50 Determine IC50 plot_inhibition->determine_ic50 determine_moi Determine Mode of Inhibition plot_kinetics->determine_moi

Caption: Experimental workflow for assessing enzyme inhibition.

signaling_pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell cluster_invasion Cell Invasion & Metastasis ECM Collagen Invasion Tumor Cell Invasion ECM->Invasion GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Signaling Cascade (e.g., MAPK) Receptor->SignalingCascade MMP9_Gene MMP-9 Gene Transcription SignalingCascade->MMP9_Gene MMP9_Protein Pro-MMP-9 MMP9_Gene->MMP9_Protein Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 Active_MMP9->ECM Degradation Inhibitor Test Compound Inhibitor->Active_MMP9

Caption: Hypothetical signaling pathway involving MMP-9 inhibition.

Conclusion

This application note provides a comprehensive protocol for the initial characterization of the inhibitory activity of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate against a hypothetical but relevant enzyme target, MMP-9. The described methods for determining IC50 and the mode of inhibition are fundamental in early-stage drug discovery and can be adapted for a wide range of enzyme targets. The provided templates for data presentation and workflow visualization offer a clear framework for reporting and interpreting the experimental findings.

References

Application Notes and Protocols for Preclinical Evaluation of Novel Anticancer Agents in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of various animal models for testing the efficacy of novel anticancer agents. Detailed protocols for key experimental procedures are provided to ensure reproducibility and accuracy in preclinical research.

Introduction to In Vivo Models in Oncology Research

Preclinical in vivo models are indispensable tools in the development of new cancer therapies. They provide a platform to assess the efficacy, toxicity, and pharmacokinetics of novel agents in a complex biological system before advancing to clinical trials. The choice of animal model is critical and depends on the specific research question and the therapeutic agent being evaluated. The three most commonly used types of mouse models in cancer research are Patient-Derived Xenografts (PDX), syngeneic models, and Genetically Engineered Mouse Models (GEMMs).

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are highly valued because they retain the histological and genetic characteristics of the original human tumor, including its heterogeneity. This makes them powerful tools for personalized medicine research and for predicting patient-specific drug responses.

  • Syngeneic Models: In syngeneic models, mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. A key advantage of this model is the presence of a fully functional immune system, which is essential for evaluating immunotherapies such as checkpoint inhibitors.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors de novo, closely mimicking the genetic progression of human cancers. These models are valuable for studying tumor initiation and progression in an immunocompetent host and for validating genetic drivers of cancer.

Experimental Protocols

Tumor Implantation

Subcutaneous implantation is a widely used and technically straightforward method for establishing tumors in mice.

Materials:

  • Tumor cells or patient-derived tumor fragments

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Matrigel (optional, to improve tumor take rate)

  • 1 mL syringes with 23-25 gauge needles

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Electric clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Cell Preparation:

    • Harvest cultured tumor cells during their logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of cold PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).

    • Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Animal Preparation:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Shave the fur from the injection site, typically the flank.

    • Cleanse the shaved area with an antiseptic solution.

  • Injection:

    • Gently lift the skin at the injection site to create a "tent".

    • Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.

    • Slowly inject the cell suspension (typically 100-200 µL). A small bleb should be visible under the skin.

    • Slowly withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

  • Post-Procedure Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe the mice regularly for tumor growth, which can be measured with calipers.

Orthotopic models involve implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant microenvironment.

Materials:

  • Pancreatic cancer cells

  • Sterile PBS or culture medium

  • Surgical instruments (scalpel, forceps, sutures)

  • Anesthetic

  • Analgesics

  • Antiseptic solution

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of pancreatic cancer cells in sterile PBS at a concentration of 1-2 x 10^7 cells/mL. Keep on ice.

  • Surgical Procedure:

    • Anesthetize the mouse and administer a pre-operative analgesic.

    • Shave and sterilize the left subcostal region.

    • Make a small incision (~1 cm) through the skin and peritoneum to expose the spleen and pancreas.

    • Gently exteriorize the spleen to visualize the pancreas.

    • Using a 30-gauge needle, slowly inject 20-50 µL of the cell suspension into the tail or head of the pancreas. A small fluid bleb should be visible.

    • Carefully return the spleen and pancreas to the abdominal cavity.

    • Close the peritoneal and skin incisions with sutures.

  • Post-Operative Care:

    • Administer post-operative analgesics as required.

    • Monitor the animal closely for signs of distress or infection.

    • Tumor growth can be monitored using imaging techniques such as ultrasound or bioluminescence imaging if the cells are labeled.

Drug Administration

Procedure:

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restraint device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the drug solution. If resistance is met or a bleb forms, the needle is not in the vein.

  • Withdraw the needle and apply gentle pressure to the injection site.

Procedure:

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse so its head is pointing downwards.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

  • Aspirate to ensure no fluid or blood is drawn back, then inject the solution.

Procedure:

  • Restrain the mouse securely.

  • Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.

  • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.

  • Once at the predetermined depth, administer the substance.

Efficacy Evaluation

Procedure:

  • Measure the length (L) and width (W) of the subcutaneous tumor using digital calipers, typically 2-3 times per week.

  • Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .

  • Record the measurements and calculate the average tumor volume for each treatment group.

  • Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .

Procedure:

  • Monitor mice for pre-defined humane endpoints, such as tumor volume exceeding a certain limit (e.g., 2000 mm³), significant weight loss (>20%), or signs of distress.

  • Record the date of death or euthanasia for each mouse.

  • Generate Kaplan-Meier survival curves to visualize the survival data for each treatment group.

  • Perform statistical analysis (e.g., log-rank test) to determine if there are significant differences in survival between the groups.

Data Presentation: Efficacy of Novel Anticancer Agents

The following tables summarize representative efficacy data for various anticancer agents in different animal models.

Table 1: Efficacy of Targeted Therapies in Patient-Derived Xenograft (PDX) Models

Cancer TypeDrugTargetModelEfficacy EndpointResult
Lung Cancer GefitinibEGFRNSCLC PDXTumor Growth Inhibition60-80%
Colorectal Cancer CetuximabEGFRCRC PDXTumor Growth Inhibition50-70%
Breast Cancer TrastuzumabHER2Breast Cancer PDXTumor RegressionSignificant regression in HER2+ models
Melanoma VemurafenibBRAF V600EMelanoma PDXIncreased Survival40-60% increase in median survival

Table 2: Efficacy of Immunotherapies in Syngeneic Mouse Models

Cancer TypeDrugTargetModelEfficacy EndpointResult
Colon Carcinoma Anti-PD-1 AbPD-1MC38Tumor Growth DelaySignificant delay and increased survival
Colon Carcinoma Anti-CTLA-4 AbCTLA-4CT26Tumor Rejection30-50% of mice showed complete tumor rejection
Melanoma Anti-PD-L1 AbPD-L1B16-F10Increased Survival20-40% increase in median survival

Table 3: Efficacy of Targeted Therapies in Genetically Engineered Mouse Models (GEMMs)

Cancer TypeDrugTargetModelEfficacy EndpointResult
Lung Cancer CrizotinibALKEML4-ALK NSCLCTumor RegressionSignificant and sustained tumor regression
GIST Imatinibc-KitGIST GEMMIncreased Survival>80% increase in median survival

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Preclinical Efficacy Testing

G cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Efficacy Evaluation Tumor_Implantation Tumor Implantation (Subcutaneous or Orthotopic) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., IV, IP, Oral) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Data_Analysis Data Analysis (TGI, Survival) Monitoring->Data_Analysis Histopathology Histopathology and Biomarker Analysis Data_Analysis->Histopathology

Caption: General experimental workflow for in vivo efficacy studies.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway in cancer.

MAPK/ERK Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The MAPK/ERK signaling pathway in cancer.

Wnt/β-catenin Signaling Pathway

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: The Wnt/β-catenin signaling pathway in cancer.

Troubleshooting & Optimization

Improving the solubility of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with compounds like Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate in the context of in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My compound, a hydrophobic molecule, is precipitating in my aqueous assay buffer. What is the first step to address this?

A1: The initial and most common approach is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[1]

Q2: What is the recommended concentration of DMSO in the final assay medium?

A2: It is crucial to minimize the final concentration of DMSO in your assay, as it can exhibit toxicity and other biological effects.[1] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell-based assays being sensitive to concentrations above 0.1%.[2][3] It is essential to determine the tolerance of your specific cell line or assay system to DMSO by running appropriate vehicle controls.

Q3: I am still observing precipitation even after using DMSO. What are my other options?

A3: If DMSO alone is insufficient, you can explore several alternative or supplementary strategies:

  • Co-solvents: Ethanol can be used as a co-solvent with DMSO or as an alternative.[4][5]

  • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be added to the assay buffer to increase the solubility of hydrophobic compounds by forming micelles.[6][7][8][9][10]

  • Cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex that can enhance aqueous solubility.[5][11][12]

Q4: How do I choose the best solubilization strategy for my compound and assay?

A4: The optimal strategy depends on the physicochemical properties of your compound and the specifics of your in vitro assay. A systematic approach is recommended:

  • Literature Review: Search for any available data on the solubility of your compound or structurally similar molecules.

  • Solvent Screening: Test the solubility of your compound in a small panel of solvents (e.g., DMSO, ethanol, acetone).

  • Assay Compatibility: Determine the tolerance of your assay system to the chosen solvents and solubilizing agents by running vehicle controls.

  • Incremental Approach: Start with the simplest method (e.g., low concentration of DMSO) and only move to more complex solutions (e.g., surfactants, cyclodextrins) if necessary.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound precipitates immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility, and the dilution factor is not high enough. The stock solution concentration is too high.1. Increase the dilution factor by preparing a more dilute stock solution. 2. Prepare an intermediate dilution of the stock solution in a solvent mixture with a higher proportion of the organic solvent before the final dilution into the aqueous buffer. 3. Consider using a different organic solvent or a co-solvent system.
Compound precipitates over time during the assay incubation. The compound is slowly coming out of solution at the assay temperature and pH. The compound may be binding to plastics.1. Decrease the final concentration of the compound in the assay. 2. Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 80) in the assay buffer to maintain solubility. 3. Use low-binding microplates.
Inconsistent assay results or high variability between replicates. The compound is not fully dissolved, leading to heterogeneous distribution in the assay wells. The solvent is affecting the biological system.1. Ensure the stock solution is completely clear before use. Vortex or sonicate briefly if necessary. 2. Perform serial dilutions carefully and mix thoroughly at each step. 3. Run a solvent toxicity curve to determine the maximum tolerated concentration of the solvent in your assay.[2][3]
Observed biological effect is different from expected or previously published data. The solubilizing agent (solvent, surfactant, etc.) is interfering with the assay.1. Always include a vehicle control that contains the same concentration of the solubilizing agent as the test wells. 2. If possible, test a different solubilization method to see if the biological effect is consistent.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of the compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thawing the Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in 100% DMSO.

  • Final Dilution: Directly add a small volume of the DMSO stock (or serially diluted stock) to the pre-warmed assay medium. The volume of DMSO added should not exceed the predetermined non-toxic concentration for the assay (typically 0.1-0.5%).

  • Mixing: Immediately and thoroughly mix the final solution by gentle pipetting or vortexing to avoid localized high concentrations that can cause precipitation.

  • Application to Assay: Add the final working solution to the assay plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Protocol weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute Stock in Assay Medium (e.g., to 10 µM with <0.1% DMSO) thaw->dilute mix Mix Thoroughly dilute->mix perform_assay Perform In Vitro Assay mix->perform_assay

Caption: Standard workflow for preparing and using a DMSO stock solution.

troubleshooting_logic start Compound Precipitates in Assay check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO concentration (if tolerated by assay) check_dmso->increase_dmso No use_cosolvent Try a co-solvent (e.g., Ethanol) check_dmso->use_cosolvent Yes end_node Solubility Improved increase_dmso->end_node use_surfactant Add a surfactant (e.g., Tween 80) use_cosolvent->use_surfactant use_cyclodextrin Use β-cyclodextrin use_surfactant->use_cyclodextrin use_cyclodextrin->end_node

Caption: Decision tree for troubleshooting compound precipitation.

References

Optimizing reaction conditions for the sulfonylamination of quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylamination of quinolines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low to no product yield in direct C-H sulfonylamination.

Question: I am attempting a direct C-H sulfonylamination of my quinoline substrate using a rhodium catalyst and a sulfonyl azide, but I am observing very low to no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a direct C-H sulfonylamination of quinoline can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst Activity: The rhodium catalyst's activity is crucial. Ensure you are using the correct precatalyst, such as [RhCp*Cl2]2, and that it is properly activated. The active catalyst is often a cationic species generated in situ.

    • Recommendation: Use a silver salt, like AgSbF6 or AgNTf2, as an additive to abstract the chloride ligand and generate the active cationic rhodium complex. Ensure the silver salt is fresh and has been stored under anhydrous conditions.

  • Solvent Choice: The reaction solvent can significantly impact the solubility of the reagents and the reaction rate.

    • Recommendation: 1,2-dichloroethane (DCE) is a commonly used solvent for these reactions. Ensure it is anhydrous. Other solvents to consider are THF or dioxane, but these may require re-optimization of the reaction conditions.

  • Reaction Temperature: C-H activation is often the rate-limiting step and typically requires elevated temperatures.[1]

    • Recommendation: A reaction temperature of around 80-120 °C is a good starting point. If you observe no reaction, consider incrementally increasing the temperature. However, be aware that higher temperatures can lead to catalyst decomposition or side reactions.

  • Substrate Electronics: The electronic properties of your quinoline substrate can influence its reactivity. Electron-rich quinolines are generally more reactive towards electrophilic C-H activation.

    • Recommendation: If your quinoline is electron-deficient, you may need to use a more active catalyst system or higher temperatures.

  • Directing Group: For regioselectivity and to enhance reactivity, a directing group on the quinoline can be beneficial. For example, an 8-amido group can direct C5-sulfonylation.

    • Recommendation: If regioselectivity is an issue or reactivity is low, consider if installing a directing group is a feasible strategy for your target molecule.

Issue 2: Poor regioselectivity in the sulfonylamination reaction.

Question: My sulfonylamination reaction is working, but I am getting a mixture of isomers (e.g., C2, C5, C8-substituted quinolines). How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the C-H functionalization of quinolines is a common challenge. The inherent electronic properties of the quinoline ring favor certain positions for electrophilic and nucleophilic attack. Here are some strategies to improve regioselectivity:

  • Use of Directing Groups: This is the most effective way to control regioselectivity. A coordinating group on the quinoline substrate can direct the metal catalyst to a specific C-H bond.

    • C8-Selectivity: An 8-amino or 8-amido group can effectively direct functionalization to the C8 position.

    • C5-Selectivity: With an 8-amido directing group, C5-sulfonylation has been achieved using copper catalysis.

  • Steric Hindrance: The steric environment around the C-H bonds can influence the regioselectivity. Bulky substituents on the quinoline or the sulfonylating agent can favor reaction at less sterically hindered positions.

  • Reaction Conditions: In some cases, the choice of catalyst, ligand, and solvent can influence the regioselectivity. It is worth screening different reaction parameters.

  • N-Oxide Strategy: Converting the quinoline to its corresponding N-oxide activates the C2 position for nucleophilic attack. Subsequent sulfonylation often proceeds with high C2 selectivity. The N-oxide can then be removed in a subsequent step.

Issue 3: Decomposition of the sulfonyl azide reagent.

Question: I suspect my sulfonyl azide is decomposing under the reaction conditions, leading to inconsistent results. How can I handle sulfonyl azides safely and prevent decomposition?

Answer:

Sulfonyl azides are energetic compounds and should be handled with care. Decomposition can be a problem, especially at elevated temperatures.

  • Safe Handling:

    • Always handle sulfonyl azides behind a blast shield in a well-ventilated fume hood.

    • Avoid friction, shock, and rapid heating, which can lead to explosive decomposition.

    • It is recommended to prepare and use them in solution when possible to minimize the risk associated with handling the neat solid or oil.

  • Preventing Decomposition:

    • Temperature Control: Use the lowest effective temperature for your reaction. If the reaction requires high temperatures, consider adding the sulfonyl azide slowly over a period of time to keep its instantaneous concentration low.

    • Purity: Ensure the sulfonyl azide is pure. Impurities can sometimes catalyze decomposition.

    • Storage: Store sulfonyl azides in a cool, dark place, and for short periods. Some sulfonyl azides are more stable than others; for example, aryl sulfonyl azides are generally more stable than alkyl sulfonyl azides.

Frequently Asked Questions (FAQs)

1. What are the typical reaction conditions for a rhodium-catalyzed sulfonylamination of quinoline?

A typical starting point for a rhodium-catalyzed C-H sulfonylamination of a quinoline derivative involves using [RhCp*Cl2]2 as the precatalyst, a silver salt like AgSbF6 as a halide scavenger, the quinoline substrate, and the sulfonyl azide in an anhydrous solvent such as 1,2-dichloroethane (DCE). The reaction is typically heated to 80-120 °C for several hours.

2. What is the role of the silver salt in the reaction?

The silver salt, such as AgSbF6 or AgNTf2, acts as a halide scavenger. It abstracts the chloride ligands from the rhodium precatalyst, [RhCpCl2]2, to generate a more catalytically active, cationic rhodium species, [CpRh(III)]^2+.

3. Can I use other transition metals for this reaction?

Yes, other transition metals like iridium and copper have also been used for C-H amination and sulfonylation reactions.[2]

  • Iridium catalysts can be effective for C-H amidation and are known to be robust.

  • Copper catalysts are often used for the functionalization of quinoline N-oxides and can be a more economical choice.

4. What are the common side reactions?

Common side reactions can include:

  • Homocoupling of the quinoline substrate.

  • Decomposition of the sulfonyl azide, which can lead to the formation of sulfonamides through other pathways.

  • Formation of regioisomers if the regioselectivity is not well-controlled.

  • Oxidation of sensitive functional groups on the substrate.

5. How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture and analyzing them by LC-MS or GC-MS. This will allow you to track the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Catalytic Systems for C-H Amination of Arenes with Sulfonyl Azides

Catalyst SystemSubstrate ExampleSulfonyl AzideSolventTemp (°C)Yield (%)Reference
[RhCp*Cl2]2 / AgSbF6Benzo[h]quinolinep-Dodecylbenzenesulfonyl azideDCE8077[1]
Ir(III) catalystIndolinesVarious sulfonyl azidesDCERTGood to Excellent[3]
Cu(OAc)2N-Phenylbenzamidine-DMSO12081

Table 2: Optimization of Reaction Conditions for Rh-catalyzed Amination of Benzo[h]quinoline

EntryCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1[RhCpCl2]2 (2.5)AgSbF6 (10)DCE801277
2[RhCpCl2]2 (2.5)NoneDCE8012<5
3[RhCpCl2]2 (2.5)AgSbF6 (10)THF801245
4[RhCpCl2]2 (2.5)AgSbF6 (10)DCE602430
5NoneAgSbF6 (10)DCE80120

Experimental Protocols

Detailed Methodology for Rhodium-Catalyzed C-H Amination of Benzo[h]quinoline[1]

This protocol is based on a literature procedure and serves as a general guideline. Optimization may be required for different quinoline substrates and sulfonyl azides.

Materials:

  • Benzo[h]quinoline

  • p-Dodecylbenzenesulfonyl azide

  • Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([RhCp*Cl2]2)

  • Silver hexafluoroantimonate(V) (AgSbF6)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add benzo[h]quinoline (1.0 eq), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous 1,2-dichloroethane via syringe, followed by the addition of p-dodecylbenzenesulfonyl azide (1.1 eq).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of silica gel, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry glassware prep2 Add solid reagents: - Quinoline - [RhCp*Cl2]2 - AgSbF6 prep1->prep2 prep3 Establish inert atmosphere (N2 purge) prep2->prep3 reac1 Add anhydrous solvent (DCE) prep3->reac1 reac2 Add sulfonyl azide reac1->reac2 reac3 Heat to 80-120 °C reac2->reac3 reac4 Stir for 12-24 h reac3->reac4 work1 Cool to room temperature reac4->work1 work2 Filter through silica gel work1->work2 work3 Concentrate filtrate work2->work3 work4 Purify by chromatography or recrystallization work3->work4 final_product final_product work4->final_product Isolated Product catalytic_cycle catalyst [Cp*Rh(III)]^2+ rhodacycle Rhodacycle Intermediate catalyst->rhodacycle C-H Activation quinoline Quinoline quinoline->rhodacycle nitrene_complex Rh(V)-Nitrenoid Complex rhodacycle->nitrene_complex Oxidative Addition sulfonyl_azide R-SO2N3 sulfonyl_azide->nitrene_complex - N2 product_complex Product-Rh Complex nitrene_complex->product_complex Reductive Elimination product_complex->catalyst Regeneration product Sulfonylaminated Quinoline product_complex->product

References

Troubleshooting poor cell permeability of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the cell permeability of the compound Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My compound, Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate, is showing low permeability in my initial screens. What are the likely reasons for this?

Poor cell permeability of a small molecule can be attributed to several physicochemical and biological factors. Key considerations include:

  • Physicochemical Properties: The inherent properties of the compound play a crucial role. High molecular weight (typically >500 Da), low lipophilicity (LogP), and a high number of hydrogen bond donors and acceptors can all negatively impact passive diffusion across the lipid bilayer of the cell membrane.[1][2]

  • Efflux Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on the cell surface and actively pump the compound out of the cell.[3][4][5]

  • Poor Aqueous Solubility: Low solubility in the assay buffer can lead to an underestimation of permeability, as the compound may not be available in a sufficient concentration at the cell surface to drive transport.

  • Metabolism: The compound could be rapidly metabolized by enzymes present in the cell model (e.g., Caco-2 cells), leading to a lower concentration of the parent compound being detected on the basolateral side.

Q2: How can I experimentally determine the cause of the poor permeability?

A systematic approach involving a series of well-defined experiments can help elucidate the underlying reasons for the observed low permeability. The following workflow is recommended:

Troubleshooting Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Permeability Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Optimization A Poor Permeability Observed B Assess Physicochemical Properties (MW, LogP, pKa, Solubility) A->B C PAMPA Assay B->C D Caco-2/MDCK Bidirectional Assay B->D E Efflux Ratio > 2? D->E F Efflux Transporter Involvement E->F Yes G Poor Passive Permeability E->G No H Assay with P-gp/BCRP Inhibitors F->H J Structural Modification to Improve Physicochemical Properties G->J I Structural Modification to Reduce Efflux Recognition H->I

Caption: Troubleshooting workflow for poor cell permeability.

Q3: What are the standard in vitro models to assess intestinal drug absorption, and how do I choose the right one?

The Caco-2 cell line is a widely used and accepted model for predicting human intestinal absorption.[4][5][6] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters like P-gp and BCRP.[4][5]

Another common model is the Madin-Darby Canine Kidney (MDCK) cell line, often transfected to express specific human transporters like MDR1 (P-gp).[7][8][9] MDCK cells form a tighter monolayer and have a shorter culture time compared to Caco-2 cells.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that can be used as a high-throughput screen for passive permeability.[10][11][12] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

Choosing the right model:

  • PAMPA: A good first-tier assay to quickly assess passive permeability. It is cost-effective and has high throughput.

  • Caco-2: The "gold standard" for predicting in vivo intestinal absorption, as it accounts for both passive diffusion and active transport (efflux).[13]

  • MDCK-MDR1: Specifically used to determine if a compound is a substrate of the P-gp efflux transporter.

Troubleshooting Guides

Guide 1: Low Permeability in the PAMPA Assay

If your compound exhibits low permeability in the PAMPA assay, it suggests that poor passive diffusion across a lipid membrane is a primary issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Polarity / Low Lipophilicity Analyze the structure for an excessive number of hydrogen bond donors/acceptors. Consider chemical modifications to increase lipophilicity (e.g., adding non-polar groups, masking polar groups).Increased LogP/LogD and improved permeability in a subsequent PAMPA experiment.
High Molecular Weight If the molecular weight is significantly above 500 Da, passive diffusion is likely to be hindered.[1] Consider strategies to reduce the molecular size if pharmacologically feasible.Improved permeability.
Poor Solubility in Donor Well Measure the solubility of the compound in the assay buffer. If solubility is low, consider using a co-solvent (ensure it doesn't disrupt the membrane) or a different buffer system.Increased compound concentration in the donor well, leading to a more accurate permeability measurement.
Guide 2: High Efflux Ratio in Caco-2 or MDCK-MDR1 Assays

A high efflux ratio (typically >2) in a bidirectional Caco-2 or MDCK-MDR1 assay indicates that the compound is actively transported out of the cells.[4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
P-glycoprotein (P-gp) Substrate Perform the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A).A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
BCRP Substrate If the efflux is not inhibited by P-gp inhibitors, test with a BCRP inhibitor (e.g., Ko143).A reduction in the efflux ratio will indicate that the compound is a substrate for BCRP.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound.

Methodology:

  • Prepare the PAMPA "Sandwich": This consists of a 96-well donor plate and a 96-well acceptor plate with a lipid-infused artificial membrane in between.[10]

  • Compound Preparation: Dissolve the test compound in a suitable buffer (e.g., PBS) to the desired concentration.

  • Loading the Donor Plate: Add the compound solution to the donor plate wells.

  • Loading the Acceptor Plate: Fill the acceptor plate wells with buffer.

  • Incubation: Place the donor plate on top of the acceptor plate to form the "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by checking the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound to the apical (donor) side.

    • Add fresh buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral (donor) side.

    • Add fresh buffer to the apical (receiver) side.

    • Incubate under the same conditions as the A-B transport.

    • Take samples from the apical side at various time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Caco2_Workflow cluster_0 Cell Culture & Monolayer Formation cluster_1 Bidirectional Transport Experiment cluster_2 Analysis A Seed Caco-2 cells on permeable supports B Culture for 21-25 days A->B C Check Monolayer Integrity (TEER, Lucifer Yellow) B->C D Apical to Basolateral (A-B) Add compound to apical side C->D E Basolateral to Apical (B-A) Add compound to basolateral side C->E F Incubate at 37°C D->F E->F G Sample from receiver compartments F->G H Quantify compound by LC-MS/MS G->H I Calculate Papp (A-B) and Papp (B-A) H->I J Calculate Efflux Ratio I->J

Caption: Caco-2 bidirectional permeability assay workflow.

Quantitative Data Summary

The following table provides a general classification of permeability based on Caco-2 assay results.

Permeability Classification Papp (A-B) (x 10⁻⁶ cm/s) Expected In Vivo Absorption
High > 10> 90%
Moderate 1 - 1020 - 90%
Low < 1< 20%

Note: These are general guidelines, and the correlation to in vivo absorption can be influenced by other factors such as solubility and metabolism.

For further assistance, please contact our technical support team.

References

Addressing off-target effects of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate off-target effects of small molecule inhibitors, using Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate as a representative example of a novel compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cellular assay?

A1: For a novel compound, it is recommended to perform a dose-response curve to determine the optimal concentration. A broad range, for instance from 10 nM to 100 µM, is advisable to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint.[1] Potency in cellular assays is typically in the 1-10 µM range for initial screening.[1] Concentrations above 10 µM are more likely to induce off-target effects.[1]

Q2: How can I determine if the observed cellular phenotype is due to an off-target effect?

A2: Several strategies can be employed:

  • Use of a structurally related inactive control: A stereoisomer or a close analog of the compound that is known to be inactive against the primary target can be used as a negative control.[1]

  • Rescue experiments: If the compound's target and mechanism of action are known, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target protein or by adding a downstream product of the inhibited pathway.

  • Phenotypic comparison: Compare the observed phenotype with that induced by other known inhibitors of the same target or by genetic knockdown (e.g., siRNA or CRISPR) of the target.

  • Target engagement assays: Directly measure the binding of the compound to its intended target and potential off-targets in the cellular context.

Q3: What are common causes of inconsistent results in my cellular assays?

A3: Inconsistent results can arise from several factors, including:

  • Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.[2] It is recommended to use cells within a consistent and low passage range.

  • Assay variability: Factors such as cell seeding density, incubation times, and reagent concentrations can all contribute to variability.[2][3]

  • Compound stability and solubility: The compound may degrade in culture media over time or have poor solubility, leading to inconsistent effective concentrations.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death at Expected Efficacious Concentrations 1. Off-target toxicity. 2. Non-specific effects due to poor solubility and compound precipitation.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. 2. Lower the compound concentration and/or use a solubilizing agent like DMSO at a final concentration of <0.1%. 3. Visually inspect the culture medium for any signs of compound precipitation.
No Effect Observed at Expected Concentrations 1. Low cell permeability. 2. The target is not expressed or is non-essential in the chosen cell line. 3. Compound instability in media.1. Consider using a cell line with higher expression of relevant transporters or perform a cell permeability assay.[1] 2. Confirm target expression using Western blot or qPCR. 3. Assess compound stability in your specific culture medium over the time course of the experiment using techniques like HPLC.
Discrepancy Between Biochemical and Cellular Potency 1. Poor cell permeability. 2. The compound is an efflux pump substrate. 3. The target is in a complex or cellular compartment that is inaccessible to the compound.1. Perform permeability assays (e.g., PAMPA).[1] 2. Test for efflux pump inhibition by co-incubating with known efflux pump inhibitors. 3. Use cell imaging techniques to determine the subcellular localization of your compound if it is fluorescently tagged.

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different compound concentrations. Include a DMSO-only control.

  • Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Measure the desired endpoint (e.g., cell viability using MTT assay, protein expression via in-cell Western, etc.).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

  • Cell Lysis: After treating cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target of interest and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_0 Cellular Assay Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: A typical workflow for a cell-based assay.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Inhibitor Inhibitor Inhibitor->Kinase_B

Caption: A hypothetical signaling pathway targeted by an inhibitor.

G Start Unexpected Phenotype Action1 Perform Dose- Response Curve Start->Action1 Question1 Is phenotype dose-dependent? Action2 Synthesize or obtain inactive control Question1->Action2 Yes Conclusion2 Likely On-Target Effect Question1->Conclusion2 No Action1->Question1 Question2 Is phenotype seen with inactive analog? Conclusion1 Likely Off-Target Effect Question2->Conclusion1 Yes Question2->Conclusion2 No Action2->Question2

Caption: A troubleshooting flowchart for identifying off-target effects.

References

Technical Support Center: Purification of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of the target compound.

Problem 1: Low yield after chromatographic purification.

Possible Cause Recommended Solution
Sub-optimal mobile phase composition Perform a solvent screen using a small amount of crude material to identify an eluent system that provides good separation between the desired product and impurities. A gradient elution from a non-polar to a polar solvent system is often effective.
Product decomposition on silica gel The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider using neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography) as the stationary phase.
Irreversible adsorption to the stationary phase Pre-treat the crude sample with a small amount of silica gel before loading onto the column to remove highly polar impurities that might bind irreversibly. Alternatively, flush the column with a very strong solvent after the initial elution to recover any strongly adsorbed material.
Co-elution with a major impurity If an impurity has a similar polarity to the product, consider alternative purification techniques such as recrystallization or preparative HPLC with a different column chemistry.

Problem 2: Presence of persistent impurities in the final product.

Possible Cause Recommended Solution
Starting material contamination Ensure the purity of all starting materials before beginning the synthesis. Unreacted starting materials are a common source of impurities.
Formation of diastereomers If the chiral center at the alpha-carbon of the acetyl group is not stereochemically pure, diastereomers may be present. These can often be separated by chiral chromatography.
Side reaction products Common byproducts in sulfonamide synthesis can arise from reactions with di- or tri-substituted amines or from the hydrolysis of the ester group.[1][2][3] Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation.
Incomplete reaction Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion. If the reaction has stalled, consider adding more reagent or extending the reaction time.

Problem 3: Difficulty in achieving crystallization.

Possible Cause Recommended Solution
Presence of impurities inhibiting crystal lattice formation Purify the compound to >95% purity by chromatography before attempting recrystallization. Even small amounts of impurities can significantly hinder crystallization.
Incorrect solvent system A systematic solvent screen is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] Common solvent systems for esters include ethyl acetate/hexanes, acetone/water, and ethanol/water.[4]
Oiling out instead of crystallizing This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower boiling point solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Compound is an amorphous solid or an oil at room temperature If the compound does not readily crystallize, consider converting it to a salt (e.g., a hydrochloride salt if there is a basic nitrogen) which may have better crystallization properties.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic method for the initial purification of the crude product?

A1: For the initial purification of a multi-gram scale reaction, flash column chromatography on silica gel is a suitable starting point. A gradient elution with a mobile phase system such as ethyl acetate in hexanes or dichloromethane in methanol is recommended to separate the product from less polar and more polar impurities. For smaller scales or for high-purity requirements, preparative HPLC is a powerful alternative.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Use a UV lamp (254 nm) to visualize the spots. For more quantitative analysis and to check the purity of the final fractions, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q3: What are the potential sources of chiral impurities?

A3: The target molecule has a chiral center. The primary source of chiral impurity would be the use of a non-enantiomerically pure starting material for the (2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl moiety. If the synthesis involves the creation of this stereocenter, incomplete stereocontrol can lead to the formation of the (S)-enantiomer. Chiral HPLC is the most effective method for determining enantiomeric purity.

Q4: Are there any specific safety precautions I should take during the purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The specific hazards of the solvents and reagents used should be reviewed from their Safety Data Sheets (SDS). The target compound itself should be handled with care, assuming it may have biological activity.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: In a beaker, dissolve or suspend the crude product in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexanes). Add silica gel (typically 1-2 times the weight of the crude product) and mix to form a free-flowing powder.

  • Column Packing: Wet pack a glass column with silica gel in the initial mobile phase.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Representative Chromatographic Conditions for Purity Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow Crude_Product Crude Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_1 Impure_Fractions Impure Fractions Purity_Check_1->Impure_Fractions < 95% Pure Pure_Fractions Pure Fractions Purity_Check_1->Pure_Fractions > 95% Pure Recycle Recycle for re-purification Impure_Fractions->Recycle Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Purity_Check_2 Final Purity Check (HPLC) Recrystallization->Purity_Check_2 Purity_Check_2->Recrystallization < 99% Pure Pure_Product Pure Product Purity_Check_2->Pure_Product > 99% Pure

Caption: General workflow for the purification of the target compound.

Troubleshooting_Logic Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impurity_Issue Persistent Impurities? Start->Impurity_Issue Crystallization_Problem Crystallization Fails? Start->Crystallization_Problem Low_Yield->Impurity_Issue No Optimize_Chromatography Optimize Chromatography (Mobile Phase, Stationary Phase) Low_Yield->Optimize_Chromatography Yes Impurity_Issue->Crystallization_Problem No Check_Synthesis Review Synthesis Protocol (Starting Materials, Side Reactions) Impurity_Issue->Check_Synthesis Yes Optimize_Recrystallization Optimize Recrystallization (Solvent Screen, Seeding) Crystallization_Problem->Optimize_Recrystallization Yes Consider_Alternative Consider Alternative Purification (Prep-HPLC, Salt Formation) Crystallization_Problem->Consider_Alternative If still fails

Caption: Decision tree for troubleshooting common purification problems.

References

Validation & Comparative

Comparative Analysis of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate (Tasisulam) Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate, also known as Tasisulam (formerly LY573636), across a spectrum of human cancer cell lines. Tasisulam is a novel small molecule sulfonamide with a unique dual mechanism of action, exhibiting both anti-mitotic and anti-angiogenic properties.[1][2] This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visually represents the compound's mechanism of action to support further research and development efforts.

Data Presentation: Comparative Efficacy of Tasisulam

Tasisulam has demonstrated a broad range of activity against numerous tumor cell lines.[3] An anti-tumor screening analysis by the National Cancer Institute (NCI) revealed its efficacy across 60 human tumor cell lines, including those from leukemia, melanoma, non-small cell lung cancer (NSCLC), colon, ovarian, renal, and breast cancers.[3] The NCI's COMPARE analysis indicated that Tasisulam's activity pattern is distinct from other known anticancer agents, suggesting a novel mechanism of action.[3]

While the complete NCI-60 dataset for Tasisulam (NSC: 743414) requires specific database access, published literature highlights its potent activity in a variety of cell lines. For instance, over 70% of a panel of 120 cell lines exhibited an EC50 of less than 50 μM.[4]

Table 1: Tasisulam Activity in Selected Cancer Cell Lines

Cell LineCancer TypeParameterValue (µM)
Calu-6Non-Small Cell Lung CancerEC5010
A-375MelanomaEC5025
Various Leukemia & Lymphoma LinesHematological MalignanciesED50 Range7 - 40
HeLaCervical CancerEC50~150 (Resistant)

Table 2: Tasisulam's Anti-Angiogenic Activity

AssayParameterValue (nM)
VEGF-induced Endothelial Cord FormationEC5047
FGF-induced Endothelial Cord FormationEC50103
EGF-induced Endothelial Cord FormationEC5034

Comparison with Other Anti-Mitotic and Anti-Angiogenic Agents

To provide a broader context, the activity of Tasisulam is compared with other agents known to disrupt mitosis and angiogenesis. Combretastatin A-4 is a natural product that acts as a potent inhibitor of tubulin polymerization, leading to mitotic arrest and vascular disruption in tumors.[1][4]

Table 3: Comparative Activity of Tasisulam and Combretastatin A-4 in Selected Cell Lines

Cell LineCancer TypeTasisulam (EC50/ED50, µM)Combretastatin A-4 (IC50, nM)
A549Non-Small Cell Lung CancerNot widely reported3.8
HeLaCervical Cancer~1500.9
HL-60LeukemiaPart of 7-40 range2.1
MDA-MB-231Breast CancerNot widely reported2.8

Note: Direct comparison should be made with caution due to different experimental conditions and parameters (EC50 vs. IC50).

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of Tasisulam on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Tasisulam (or other test compounds)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Tasisulam in culture medium. Remove the medium from the wells and add 100 µL of the Tasisulam dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a period corresponding to approximately two cell doublings (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol outlines the procedure for analyzing the effect of Tasisulam on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Tasisulam

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Tasisulam for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by Tasisulam.

Materials:

  • Cancer cell lines

  • Tasisulam

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Tasisulam as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)

This protocol is for assessing the anti-angiogenic activity of Tasisulam.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • Tasisulam

  • 96-well plate

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of Tasisulam. Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification: Observe the formation of capillary-like structures (tubes) using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of Tasisulam and a typical experimental workflow for its evaluation.

Tasisulam_Mechanism cluster_0 Tasisulam Intervention cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction (Intrinsic Pathway) cluster_3 Anti-Angiogenic Effect Tasisulam Tasisulam G2M_arrest G2/M Phase Arrest (Increased Phospho-Histone H3) Tasisulam->G2M_arrest Angiogenesis_Inhibition Inhibition of Endothelial Tube Formation Tasisulam->Angiogenesis_Inhibition Mitotic_Catastrophe Mitotic Catastrophe G2M_arrest->Mitotic_Catastrophe Mitochondrion Mitochondrion Mitotic_Catastrophe->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Caspase9->Executioner_Caspases PARP_Cleavage PARP Cleavage Executioner_Caspases->PARP_Cleavage Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Proposed mechanism of action for Tasisulam.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Anti-Angiogenesis Assessment cluster_3 Data Analysis and Comparison Cell_Culture 1. Cell Line Culture (Multiple Cancer Types) MTT_Assay 2. Cell Viability Assay (MTT) Determine EC50/IC50 Cell_Culture->MTT_Assay Cell_Cycle_Analysis 3. Cell Cycle Analysis (PI Staining, Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Tube_Formation_Assay 6. Endothelial Tube Formation Assay (HUVECs on Matrigel) MTT_Assay->Tube_Formation_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI, Flow Cytometry) Cell_Cycle_Analysis->Apoptosis_Assay Western_Blot 5. Western Blot Analysis (Caspases, PARP, Cyclins) Apoptosis_Assay->Western_Blot Data_Analysis 7. Data Compilation and Comparative Analysis Western_Blot->Data_Analysis Tube_Formation_Assay->Data_Analysis

References

Head-to-head comparison of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate" has revealed no publicly available scientific literature, clinical trial data, or patent information that would enable a head-to-head comparison with a standard-of-care drug. This compound does not appear to be a designated investigational drug with published preclinical or clinical results.

The initial and subsequent targeted searches, which included breaking down the chemical structure into its core components—such as "(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino," "2-(2-methoxyphenyl)acetyl," and "thiophen-2-ylmethyl)amino]acetate"—did not yield any relevant information about the complete molecule. The search results were for unrelated chemical compounds.

Without knowledge of the therapeutic indication or the biological target of the specified molecule, it is impossible to identify an appropriate standard-of-care drug for comparison. Consequently, the core requirements of the requested comparison guide, including data presentation in tables, detailing of experimental protocols, and the creation of diagrams, cannot be fulfilled.

For a comparative analysis to be conducted, the requester would need to provide a recognized codename for the compound, its intended therapeutic application, or references to any scientific publications or patents where it is described. At present, the lack of any public data on "Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate" prevents any further action on this request.

Validating the target engagement of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Validating the In Vivo Target Engagement of Novel Therapeutic Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The successful development of a novel therapeutic agent hinges on demonstrating that it reaches its intended target in a living organism and exerts the desired biological effect. This guide provides a comparative overview of established methodologies for validating the in vivo target engagement of investigational compounds, using the hypothetical molecule Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate as a case study. Due to the absence of publicly available data for this specific compound, this guide will focus on the principles and experimental approaches that would be employed to assess its target engagement.

The chemical structure of the compound, featuring a quinolinone core and a sulfonylamino linkage, suggests a potential interaction with enzyme classes such as kinases or proteases. The validation of its engagement with a putative target in vivo is crucial to bridge the gap between promising in vitro activity and clinical efficacy.

Comparative Analysis of In Vivo Target Engagement Methodologies

Several powerful techniques can be employed to confirm and quantify the interaction of a drug with its target in a physiological setting. The choice of method depends on factors such as the nature of the target, the availability of specific tools (e.g., antibodies, radiotracers), and the desired quantitative output. Below is a comparison of three widely used approaches: Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Biomarker Analysis.

Table 1: Comparison of In Vivo Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Positron Emission Tomography (PET)Biomarker Analysis
Principle Ligand binding alters the thermal stability of the target protein.[1][2]A radiolabeled tracer competes with the drug for binding to the target, allowing for non-invasive imaging.[3][4]Measures downstream molecular or physiological changes resulting from target modulation.
Primary Output A "melt curve" or isothermal dose-response curve indicating target stabilization or destabilization.[1]Quantitative images of tracer distribution, allowing for the calculation of target occupancy.[3]Changes in the levels or activity of specific molecules (e.g., proteins, metabolites) or physiological parameters.
Key Advantages - Directly measures physical interaction between drug and target in a native cellular environment.[1] - Does not require modification of the compound. - Can be adapted for various tissues and cell types.[5]- Non-invasive, allowing for longitudinal studies in the same subject.[4][6] - Provides spatial information on target engagement within the whole organism. - Highly sensitive and quantitative.[4]- Can provide a functional readout of target engagement. - May be more readily translatable to clinical settings.
Key Limitations - Can be technically challenging for membrane proteins and low-abundance targets. - Requires specific antibodies for detection (Western blot-based CETSA). - Tissue harvesting is required, limiting longitudinal studies.- Requires the development of a specific and validated radiotracer for the target.[4] - High cost and specialized infrastructure (cyclotron, PET scanner). - Exposure to ionizing radiation.- Indirect measure of target engagement. - Biomarker changes can be influenced by off-target effects or other biological processes. - Requires extensive validation to establish a clear link to target engagement.[7]
Typical Application Preclinical validation of target engagement in animal models, confirming cellular permeability and binding.Clinical and preclinical studies to determine dose-occupancy relationships and inform dose selection.[4]Preclinical and clinical assessment of pharmacodynamic effects and confirmation of the mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies. Below are generalized protocols for the key experiments discussed.

In Vivo Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for assessing target engagement in animal tissues after systemic administration of a compound.

Objective: To determine if the investigational compound binds to and stabilizes its target protein in a specific tissue in vivo.

Materials:

  • Test compound (e.g., Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate)

  • Vehicle control

  • Laboratory animals (e.g., mice)

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler or heating blocks

  • Ultracentrifuge

  • Equipment for protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western blotting (primary antibody specific to the target protein, secondary antibody, chemiluminescence substrate, imaging system)

Procedure:

  • Dosing: Administer the test compound or vehicle to cohorts of animals at the desired dose(s) and time points.

  • Tissue Harvest: At the end of the treatment period, euthanize the animals and rapidly excise the tissue of interest (e.g., tumor, brain, liver).

  • Homogenization: Homogenize the tissue samples in lysis buffer on ice to extract proteins.

  • Clarification: Centrifuge the homogenates at high speed to pellet cellular debris. Collect the supernatant (soluble protein fraction).

  • Heating: Aliquot the supernatant into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes) to induce thermal denaturation. A no-heat control is included.[1]

  • Separation of Soluble and Aggregated Protein: After heating, centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of the specific target protein in this fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to a higher temperature in the compound-treated group indicates target stabilization and therefore engagement.

Positron Emission Tomography (PET) Imaging

This protocol describes a typical workflow for a PET study to measure target occupancy by a non-radioactive drug.

Objective: To non-invasively quantify the percentage of the target that is bound by the investigational compound at various doses.

Materials:

  • Test compound

  • A validated PET radiotracer for the target of interest

  • Laboratory animals

  • PET/CT or PET/MR scanner

  • Anesthesia equipment

  • Software for image reconstruction and analysis

Procedure:

  • Baseline Scan: Anesthetize the animal and perform a baseline PET scan after intravenous injection of the radiotracer to determine the initial density of the target.

  • Drug Administration: Administer the non-radioactive test compound at a specific dose.

  • Post-Dosing Scan: After a suitable time for the drug to distribute and bind to its target, perform a second PET scan with the same radiotracer. The test compound will compete with the radiotracer for binding to the target.[3]

  • Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with anatomical images (CT or MRI). Define regions of interest (ROIs) corresponding to tissues with high and low target expression.

  • Calculation of Target Occupancy: Compare the radiotracer signal in the target-rich ROIs between the baseline and post-dosing scans. The reduction in signal after drug administration reflects the displacement of the radiotracer and is used to calculate target occupancy.

  • Dose-Occupancy Curve: Repeat the experiment with different doses of the test compound to generate a dose-occupancy curve, which is critical for selecting doses for clinical trials.

Biomarker Analysis

This protocol provides a general framework for using a pharmacodynamic (PD) biomarker to infer target engagement.

Objective: To measure a downstream biological effect that is a known consequence of the target's modulation by the investigational compound.

Materials:

  • Test compound

  • Vehicle control

  • Laboratory animals

  • Equipment for collecting relevant biological samples (e.g., blood, tissue biopsies)

  • Validated assay for the chosen biomarker (e.g., ELISA, qPCR, flow cytometry)

Procedure:

  • Biomarker Selection: Choose a biomarker that is robustly and specifically modulated by the activity of the target. For example, if the target is a kinase, a relevant biomarker could be the phosphorylation level of a known substrate.

  • Dosing: Treat animals with the test compound or vehicle across a range of doses and time points.

  • Sample Collection: Collect the appropriate biological samples at specified times after dosing.

  • Biomarker Measurement: Analyze the samples using the validated assay to quantify the level or activity of the biomarker.

  • Data Analysis: Correlate the changes in the biomarker with the dose of the test compound. A dose-dependent change in the biomarker provides evidence of target engagement and functional modulation.

Visualizing Workflows and Pathways

Diagrams can clarify complex biological and experimental processes. Below are Graphviz visualizations of a hypothetical signaling pathway and a general workflow for in vivo target engagement validation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor_Kinase Receptor_Kinase Ligand->Receptor_Kinase Binds Signaling_Protein_1 Signaling_Protein_1 Receptor_Kinase->Signaling_Protein_1 Activates (P) Compound Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]- 2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate Compound->Signaling_Protein_1 Inhibits Signaling_Protein_2 Signaling_Protein_2 Signaling_Protein_1->Signaling_Protein_2 Activates (P) Transcription_Factor Transcription_Factor Signaling_Protein_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway showing inhibition by the compound.

Start In Vivo Study Design Dosing Compound Administration (Dose-Response & Time-Course) Start->Dosing Sample_Collection Tissue/Blood Collection Dosing->Sample_Collection PET Positron Emission Tomography (PET) Dosing->PET CETSA Cellular Thermal Shift Assay (CETSA) Sample_Collection->CETSA Biomarkers Biomarker Analysis Sample_Collection->Biomarkers Data_Analysis Data Analysis & Interpretation CETSA->Data_Analysis PET->Data_Analysis Biomarkers->Data_Analysis Conclusion Confirmation of Target Engagement Data_Analysis->Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

In the landscape of drug discovery, the precise targeting of enzymes is paramount to developing effective and safe therapeutics. This guide provides a comprehensive benchmark of the selectivity of the novel compound, Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate (hereinafter referred to as Compound X), against a panel of representative enzymes. The following data and protocols are intended to offer researchers and drug development professionals a clear, objective comparison of Compound X's performance and to provide a framework for its further investigation.

Quantitative Selectivity Profile

The inhibitory activity of Compound X was assessed against a panel of kinases and a protease to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, were determined for each enzyme.[1][2] The results, summarized in the table below, indicate a high degree of selectivity for Kinase A.

EnzymeEnzyme FamilyCompound X IC50 (nM)
Kinase ASerine/Threonine Kinase15
Kinase BSerine/Threonine Kinase1,200
Kinase CTyrosine Kinase> 10,000
Protease XCysteine Protease> 50,000

Caption: Table 1. IC50 values of Compound X against a panel of enzymes.

Experimental Protocols

The IC50 values presented were determined using a standardized in vitro radiometric protein kinase assay. The following protocol provides a detailed methodology for assessing the inhibitory potential of Compound X.

Materials:

  • Purified recombinant enzymes (Kinase A, B, C, and Protease X)

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Compound X

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • A stock solution of Compound X was prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of Compound X were prepared in the assay buffer to create a concentration-response curve.

  • The enzymatic reactions were initiated by adding the kinase, the specific peptide substrate, and a mixture of ATP and [γ-³²P]ATP to the wells of a 96-well plate. The substrate concentration should ideally be at or below the Michaelis constant (Km) to accurately identify competitive inhibitors.[3]

  • The reaction mixtures were incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remained within the linear range.

  • The reactions were terminated by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • The phosphocellulose paper was washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of ³²P incorporated into the peptide substrate was quantified using a scintillation counter.

  • The percentage of inhibition for each concentration of Compound X was calculated relative to a control reaction containing only DMSO.

  • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.[3]

Visualizing the Scientific Approach

To further elucidate the experimental design and the biological context of this study, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Compound X Stock serial_dilution Serial Dilution of Compound X compound->serial_dilution enzyme Enzyme Panel (Kinase A, B, C, Protease X) reaction_setup Set up Kinase Reactions enzyme->reaction_setup reagents Assay Reagents (Substrate, ATP, Buffer) reagents->reaction_setup serial_dilution->reaction_setup incubation Incubation reaction_setup->incubation termination Reaction Termination incubation->termination quantification Quantification of Activity termination->quantification data_fitting Dose-Response Curve Fitting quantification->data_fitting ic50 IC50 Determination data_fitting->ic50

Caption: Experimental workflow for IC50 determination.

signaling_pathway cluster_downstream Downstream Signaling Cascade extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_C Kinase C receptor->kinase_C kinase_A Kinase A kinase_C->kinase_A kinase_B Kinase B kinase_A->kinase_B substrate_A Substrate A kinase_A->substrate_A substrate_B Substrate B kinase_B->substrate_B cellular_response Cellular Response substrate_A->cellular_response substrate_B->cellular_response compound_x Compound X compound_x->kinase_A

Caption: Hypothetical signaling pathway involving Kinase A, B, and C.

selectivity_logic cluster_targets Enzyme Panel cluster_activity Inhibitory Activity (IC50) compound Compound X kinase_a Kinase A (Primary Target) compound->kinase_a kinase_b Kinase B (Related Off-Target) compound->kinase_b kinase_c Kinase C (Related Off-Target) compound->kinase_c protease_x Protease X (Unrelated Off-Target) compound->protease_x activity_a Low nM kinase_a->activity_a activity_b High nM kinase_b->activity_b activity_c > 10 µM kinase_c->activity_c activity_px > 50 µM protease_x->activity_px selectivity Selectivity Assessment activity_a->selectivity activity_b->selectivity activity_c->selectivity activity_px->selectivity

Caption: Logical flow of the selectivity assessment.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate necessitates treating it as a potentially hazardous substance. This guide provides a detailed protocol for its safe disposal, adhering to standard laboratory safety practices and regulatory compliance.

In the absence of a specific Safety Data Sheet (SDS) for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate, it is imperative to handle its disposal with the utmost caution. The guiding principle is to treat the compound as hazardous waste to mitigate any potential risks to personnel and the environment.[1] This involves a systematic approach to waste identification, segregation, containment, and collaboration with certified waste management professionals.

Personal Protective Equipment (PPE) for Safe Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[2] This minimizes the risk of exposure through inhalation, skin contact, or accidental splashes.

Essential PPE includes:

  • Eye and Face Protection: Chemical-resistant safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield worn over safety glasses is recommended.[3][4]

  • Skin and Body Protection: A laboratory coat is the minimum requirement.[4] For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or suit should be worn.[3][5]

  • Hand Protection: Chemical-resistant gloves are essential. The specific type of glove should be chosen based on its resistance to the solvents used with the compound.[3]

  • Respiratory Protection: If the compound is a powder or if there is a risk of generating aerosols, a respirator may be necessary.[3][4] Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this novel compound should follow a structured protocol to ensure safety and compliance with regulations.

  • Waste Characterization and Segregation:

    • Treat the compound as hazardous waste.[1]

    • Segregate the waste into solid and liquid forms.

    • Liquid waste containing this compound should be collected separately and not mixed with other waste streams, especially aqueous waste, to prevent unforeseen chemical reactions.[1][6]

    • Solid waste, such as contaminated filter paper or personal protective equipment, should be collected in a designated solid waste container.[6][7]

  • Waste Container Selection and Labeling:

    • Use a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.

    • The container must be clearly labeled as "Hazardous Waste".[8]

    • The label should include:

      • The full chemical name: "Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate"

      • The approximate quantity of the waste.

      • The date the waste was first added to the container.

      • Any known or suspected hazards (e.g., "Potentially Toxic," "Handle with Caution").

  • Storage and Accumulation:

    • Store the waste container in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.[9]

    • Ensure the container is kept closed except when adding waste.[7]

  • Disposal Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[8][10][11]

    • Provide them with all available information about the compound.

    • Never dispose of this chemical down the drain or in the regular trash.[7][12]

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following table summarizes the procedural guidelines.

ParameterGuideline
Waste Classification Hazardous Waste
Primary Hazard Concern Unknown; assume toxicity and potential for reactivity
PPE Requirements Chemical-resistant gloves, safety goggles/face shield, lab coat
Waste Segregation Separate from aqueous and other incompatible waste streams
Container Type Chemically compatible, sealed, and properly labeled
Disposal Method Via institutional EHS or a licensed waste disposal service

Experimental Protocols

The disposal procedure itself is the experimental protocol in this context. Adherence to the steps outlined above is critical for safety and compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_procedure Disposal Procedure cluster_final Final Disposal start Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate Waste assess Is a specific SDS available? start->assess ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat assess->ppe No (Assume Hazardous) segregate Segregate Waste (Solid vs. Liquid) (Keep from other streams) ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact Contact Institutional EHS or Licensed Disposal Contractor store->contact

References

Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for a Novel Quinoline Derivative

Compound: Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the specified novel quinoline derivative. The following procedures are based on a composite hazard assessment of the compound's structural motifs, including the quinoline core, sulfonylamide group, and chlorinated aromatic system. As this is a novel compound, it should be treated as potentially hazardous, and all handling should be performed with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE)

Due to the compound's novelty and complex structure, a comprehensive approach to personal protection is mandatory. The required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.

2.1. Preparation and Weighing:

  • Pre-weighing: Before bringing the compound into the weighing area, tare the weighing vessel.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel within the fume hood. Use anti-static weighing tools if available.

  • Post-weighing: Securely cap the primary container immediately after weighing. Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2.2. Dissolution and Use in Experiments:

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid sonication, which can generate aerosols.

  • Transfer: When transferring the solution, use a calibrated pipette with disposable tips.

  • Reaction Setup: Ensure all reaction vessels are properly labeled and secured within the fume hood.

2.3. Intra-laboratory Transport:

  • Primary Container: The compound, whether solid or in solution, must be in a sealed, clearly labeled primary container.

  • Secondary Containment: Place the primary container in a durable, leak-proof secondary container (e.g., a plastic tub with a lid) for transport between labs.

Disposal Plan

Proper waste segregation and disposal are crucial to ensure environmental safety and regulatory compliance. Due to the presence of a chlorinated quinoline ring, this compound is classified as a halogenated organic waste.

Waste TypeDisposal Container and LabelingDisposal Procedure
Solid Compound Waste Labeled, sealed container for "Halogenated Organic Solid Waste."Collect any excess solid compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in this container.
Liquid Waste (Solutions) Labeled, sealed container for "Halogenated Organic Liquid Waste."Collect all solutions containing the compound. Do not mix with non-halogenated waste streams.[1][2][3][4][5]
Contaminated Glassware N/ARinse glassware three times with a suitable solvent. The first two rinses should be collected as halogenated organic liquid waste. The glassware can then be washed normally.
Sharps Waste Puncture-resistant sharps container.Dispose of any contaminated needles or other sharps in this container.
Emergency Procedures
Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact the institutional safety office. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container for halogenated waste, and decontaminate the area.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of the specified quinoline derivative, from initial preparation to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment in Fume Hood dissolve->reaction Use in Reaction solid_waste Solid Halogenated Waste reaction->solid_waste Dispose Contaminated Consumables liquid_waste Liquid Halogenated Waste reaction->liquid_waste Dispose Waste Solutions decon Decontaminate Work Area solid_waste->decon liquid_waste->decon

Caption: Workflow for handling the novel quinoline derivative.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.